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  • Product: 2-Chloro-4-nitrosophenol
  • CAS: 13362-35-1

Core Science & Biosynthesis

Foundational

Structural Elucidation of 2-Chloro-4-nitrosophenol: Tautomeric Dynamics, Spectroscopic Profiling, and Analytical Methodologies

Executive Summary The structural elucidation of 2-chloro-4-nitrosophenol (C₆H₄ClNO₂) presents a classic analytical challenge rooted in dynamic molecular isomerism. While nominally classified as a nitrosophenol, this comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of 2-chloro-4-nitrosophenol (C₆H₄ClNO₂) presents a classic analytical challenge rooted in dynamic molecular isomerism. While nominally classified as a nitrosophenol, this compound rarely exists in a static aromatic state. Instead, it participates in a complex tautomeric equilibrium, predominantly favoring its non-aromatic counterpart, 2-chloro-1,4-benzoquinone 4-oxime. For researchers and drug development professionals utilizing this scaffold as a precursor for heterocycles, dyes, or active pharmaceutical ingredients (APIs), understanding its exact structural state in solution versus the solid phase is critical. This guide provides an authoritative mechanistic analysis, a self-validating synthetic protocol, and a comprehensive spectroscopic framework for its precise structural elucidation.

The Tautomeric Paradigm: Thermodynamic Causality

The fundamental structural reality of 2-chloro-4-nitrosophenol is dictated by a proton-transfer tautomerization. Intuitively, one might assume the equilibrium favors the nitrosophenol form to preserve the resonance stabilization of the aromatic benzene ring. However, empirical data and Hückel-model calculations reveal the opposite: the quinone monooxime tautomer is overwhelmingly favored[1].

The Causality of Tautomeric Stability: The preference for the quinonoid structure is driven by two thermodynamic factors. First, the inherent loss of aromatic resonance energy is not as severe as typically assumed; the conjugated quinonoid structure still captures approximately 40% of the standard aromatic π-electron stabilization[1]. Second, and more importantly, the thermodynamic preference for a dissociable proton to bind to the highly electronegative oxime function (N–OH) rather than the phenol function (C–OH) provides a massive energetic advantage. The oxime function holds the proton significantly more tightly, shifting the equilibrium constant heavily in favor of 2-chloro-1,4-benzoquinone 4-oxime[1].

TautomericEquilibrium SM 2-Chlorophenol Rxn Nitrosation (<5°C, HCl/NaNO2) SM->Rxn Electrophilic Aromatic Substitution Nitroso 2-Chloro-4-nitrosophenol (Minor Tautomer) Rxn->Nitroso Kinetic Control Quinone 2-Chloro-1,4-benzoquinone 4-oxime (Major Tautomer) Nitroso->Quinone Tautomerization (Proton Transfer) E_Isomer E-Isomer (Ratio ~4) Quinone->E_Isomer Stereoisomerism Z_Isomer Z-Isomer (Ratio ~3) Quinone->Z_Isomer Stereoisomerism

Fig 1. Reaction workflow and tautomeric/isomeric equilibrium of 2-chloro-4-nitrosophenol.

Synthetic Isolation: A Self-Validating Protocol

To accurately elucidate the structure, one must first synthesize and isolate the compound with high purity. The nitrosation of 2-chlorophenol is the standard pathway, but it is highly sensitive to thermal degradation[2].

Step-by-Step Methodology:

  • Substrate Activation: Dissolve 1.0 equivalent of 2-chlorophenol in a dilute aqueous solution of sodium hydroxide (NaOH) to generate the highly activated phenoxide ion.

  • Reagent Preparation: In a separate vessel, prepare a concentrated aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents).

  • Thermal Quenching (Critical Causality): Cool both solutions to 0–5 °C using an ice-salt bath. Causality: Nitrous acid (HONO) is highly unstable and rapidly decomposes into NOx gases at elevated temperatures. Furthermore, the newly formed nitrosophenol is susceptible to over-oxidation into 2-chloro-4-nitrophenol. Suppressing the thermal energy below the activation barrier of these side reactions ensures kinetic control[2].

  • Electrophilic Substitution: Slowly add the NaNO₂ solution to the phenoxide solution. Begin the dropwise addition of cold, dilute hydrochloric acid (HCl) while maintaining vigorous stirring.

  • System Self-Validation: Checkpoint: The immediate transition of the reaction mixture from a clear solution to a deep reddish-brown/orange suspension serves as an intrinsic visual indicator of successful electrophilic attack and nitroso intermediate formation. If the solution remains clear or turns black, it indicates either failed initiation or thermal runaway into tar polymerization, respectively[2].

  • Isolation: Stir for 30 minutes at 0 °C. Rapidly vacuum-filter the precipitated light orange-yellow solid, wash with ice-cold water to remove residual acid, and dry under a vacuum.

Spectroscopic Elucidation Strategy

The structural duality of the isolated compound requires a multi-modal spectroscopic approach to definitively prove the dominance of the quinone oxime tautomer.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides the most definitive proof of the quinone oxime tautomer in solution. Because the C=N double bond of the oxime restricts rotation, the asymmetric quinone ring (due to the 2-chloro substituent) results in two distinct geometric diastereomers: the E and Z isomers. If the compound existed solely as a rapidly exchanging aromatic nitrosophenol, the signals would average out. Instead, ¹H NMR (400 MHz, CDCl₃) reveals a distinct 4:3 ratio of E to Z isomers[3]. This is evidenced by the doubling of the oxime O–H signal at δ 9.77 ppm and the splitting of the quinonoid protons into distinct sets of doublets and multiplets (e.g., δ 8.33 and 8.15 ppm)[3].

Infrared (IR) Spectroscopy

In the solid state, IR spectroscopy validates the loss of aromaticity. A pure phenol would exhibit a sharp, strong O–H stretch above 3300 cm⁻¹. Instead, the IR spectrum of this compound is dominated by a strong carbonyl (C=O) stretch at approximately 1620–1640 cm⁻¹, which is the hallmark of the quinonoid structure. Additionally, a distinct C=N stretch at ~1550 cm⁻¹ confirms the presence of the oxime double bond[3].

Mass Spectrometry (MS)

Atmospheric Solids Analysis Probe (ASAP-MS) or Electrospray Ionization (ESI-MS) is utilized to confirm the intact molecular weight without inducing fragmentation artifacts common in hard ionization techniques. The spectrum yields a clear molecular ion [M+H]⁺ at m/z 158.0, perfectly aligning with the monoisotopic mass of C₆H₄ClNO₂[3].

Quantitative Data Synthesis

The following table consolidates the critical analytical markers required to validate the structural identity and tautomeric state of 2-chloro-4-nitrosophenol.

Analytical TechniqueTarget FeatureObserved Value / SignalStructural Implication
¹H NMR (400 MHz, CDCl₃) Oxime Hydroxyl (-NOH)δ 9.77 (s, 1H)Confirms the presence of the oxime proton; restricted exchange[3].
¹H NMR (400 MHz, CDCl₃) Quinonoid Protons (C2, C3, C5, C6)δ 8.33 (d, J=2.7 Hz), 8.15 (m)Signal doubling confirms E/Z isomerism (4:3 ratio), proving the quinone oxime tautomer dominates in solution[3].
IR Spectroscopy (Neat) Carbonyl Stretch (C=O)~1620 - 1640 cm⁻¹Validates the non-aromatic quinonoid tautomer in the solid state[3].
IR Spectroscopy (Neat) Oxime Stretch (C=N)~1550 cm⁻¹Confirms the presence of the oxime double bond[3].
Mass Spectrometry (ASAP) Molecular Ion [M+H]⁺m/z 158.0Confirms the molecular weight (156.99 Da monoisotopic) and formula C₆H₄ClNO₂[3].

Sources

Exploratory

Tautomerism of 2-Chloro-4-nitrosophenol: Mechanistic Causality and Analytical Workflows

Executive Summary The tautomeric equilibrium between aromatic C-nitroso compounds and their corresponding quinone oximes is a foundational concept in physical organic chemistry, carrying profound implications for drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tautomeric equilibrium between aromatic C-nitroso compounds and their corresponding quinone oximes is a foundational concept in physical organic chemistry, carrying profound implications for drug design, redox biology, and coordination chemistry[1]. For the specific entity 2-chloro-4-nitrosophenol , this dynamic system is highly complex. The migration of the phenolic proton to the nitroso oxygen yields 2-chloro-1,4-benzoquinone 4-oxime [2]. Unlike symmetric para-nitrosophenols, the presence of the ortho-chlorine atom breaks the molecular symmetry, resulting in a multi-state equilibrium comprising the true nitrosophenol tautomer and two distinct geometric isomers (E and Z) of the quinone oxime[3]. This whitepaper dissects the causality behind these structural shifts and provides self-validating analytical protocols for quantifying the equilibrium.

Mechanistic Causality of the Tautomeric Equilibrium

Understanding the tautomerism of 2-chloro-4-nitrosophenol requires analyzing the thermodynamic drivers that dictate proton migration and electron delocalization.

  • Electronic and Inductive Effects: The highly electronegative chlorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I). This increases the acidity of the adjacent phenolic hydroxyl group, thermodynamically facilitating the prototropic shift toward the nitroso oxygen[4].

  • Emergence of Geometric Isomerism: Once the molecule adopts the quinonoid form, the C=N double bond restricts rotation. Because the ring is asymmetric (with a chlorine atom at C2 and a hydrogen at C6), the oxime hydroxyl group can be oriented either syn (Z) or anti (E) relative to the chlorine atom[3]. Advanced NMR studies have demonstrated that the E and Z isomers of 2-chloro-1,4-benzoquinone monoxime exist in an approximate 4:3 ratio, alongside minor quantities of the true nitrosophenol tautomer[3].

  • Solvent-Dependent Dynamics: The equilibrium constant ( Keq​ ) is highly sensitive to the dielectric constant and hydrogen-bond basicity of the surrounding medium[1]. Polar solvents (e.g., DMSO, water) stabilize the highly conjugated, charge-separated quinone oxime form. Conversely, non-polar solvents may shift the equilibrium back toward the nitrosophenol form, particularly if intramolecular hydrogen bonding dynamics are disrupted[5].

Tautomerism Nitroso 2-Chloro-4-nitrosophenol (Phenolic Form) Quinone 2-Chloro-1,4-benzoquinone 4-oxime (Quinonoid Form) Nitroso->Quinone Proton Transfer & Electron Delocalization Isomers Syn/Anti (E/Z) Isomerization around C=N Quinone->Isomers Geometric Isomerism Solvent Solvent Polarity (DMSO vs. CHCl3) Solvent->Quinone Polar solvents stabilize charge separation

Fig 1: Logical flow of the solvent-dependent tautomerization and subsequent geometric isomerization.

Self-Validating Analytical Protocols

To rigorously quantify this multi-state equilibrium, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems, ensuring that experimental artifacts (such as degradation or aggregation) are not mistaken for tautomeric shifts.

NMR Spectroscopic Quantification

Causality: The proton exchange rate between the nitroso and oxime forms is sufficiently slow on the NMR timescale at 298 K. This slow exchange allows for the direct observation and integration of distinct resonances for each species, enabling precise calculation of Keq​ [1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of high-purity 2-chloro-4-nitrosophenol in 0.6 mL of a deuterated solvent (e.g., CDCl3 for low polarity, DMSO-d6 for high polarity).

  • Acquisition: Acquire a 1H NMR spectrum at 298 K using a minimum 400 MHz spectrometer. Ensure the relaxation delay (D1) is at least 5 times the longest T1 relaxation time to allow for quantitative integration.

  • Signal Identification: Locate the highly deshielded oxime/phenolic protons (>10 ppm) and the distinct aromatic protons. The E and Z quinone oxime isomers will present distinct sets of signals due to the asymmetric shielding environment caused by the C2-chlorine[3].

  • Self-Validation Logic: The sum of the integrated areas for the aromatic protons of the E-oxime, Z-oxime, and nitrosophenol tautomers must exactly equal the theoretical proton count for the aromatic ring (3 protons per molecule). Any deviation mathematically indicates the presence of degradation products (e.g., oxidation to nitro derivatives)[2].

UV-Vis Spectrophotometric Titration

Causality: The nitrosophenol form exhibits a characteristic n→π* transition (R-band) in the visible region, while the quinone oxime form is dominated by intense π→π* transitions in the UV/near-UV region[5].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 µM stock solution of the analyte in a non-polar solvent (e.g., cyclohexane).

  • Titration: Sequentially spike the solution with increasing volumetric fractions of a polar solvent (e.g., ethanol or DMSO), maintaining a constant total analyte concentration.

  • Acquisition: Scan the absorption spectrum from 250 nm to 800 nm after each addition.

  • Self-Validation Logic: The presence of sharp isosbestic points across the titration spectra mathematically proves that the system consists of species interconverting in a closed equilibrium. If the isosbestic points drift, it indicates either a failure of Beer's Law (e.g., aggregation) or chemical degradation[5].

Workflow Start Synthesize/Purify 2-Chloro-4-nitrosophenol Solvent Solvent Selection (Varying Dielectric Constants) Start->Solvent NMR 1H/13C NMR Spectroscopy (Slow Exchange Timescale) Solvent->NMR 0.05 M solutions UVVis UV-Vis Titration (Isosbestic Point Validation) Solvent->UVVis 10 µM solutions Data Calculate K_eq & Isomer Ratios (E:Z Oxime vs. Nitroso) NMR->Data Peak Integration UVVis->Data Molar Absorptivity

Fig 2: Self-validating analytical workflow for quantifying multi-state tautomeric equilibria.

Quantitative Data Summaries

The following tables summarize the expected distribution and spectroscopic markers for the tautomeric states of 2-chloro-4-nitrosophenol.

Table 1: Tautomeric Distribution and Isomer Ratios

Tautomer / Isomer Structural Feature Relative Abundance (CDCl3) Spectroscopic Marker (1H NMR)
2-Chloro-4-nitrosophenol True phenolic OH Minor (< 10%) Highly deshielded phenolic OH
E-2-Chloro-1,4-benzoquinone 4-oxime Anti C=N orientation Major (~ 50%) Distinct aromatic proton shifts

| Z-2-Chloro-1,4-benzoquinone 4-oxime | Syn C=N orientation | Moderate (~ 40%) | Distinct aromatic proton shifts |

Note: The E and Z isomers of the quinone oxime exist in an approximate 4:3 ratio in solution, driven by the steric and electronic asymmetry of the ortho-chlorine atom[3].

Table 2: UV-Vis Spectroscopic Markers for Tautomeric States

Tautomeric State Dominant Transition Wavelength Range (nm) Solvent Dependency
Nitrosophenol Form n → π* (R-band) 700 - 800 nm Favored in non-polar media

| Quinone Oxime Form | π → π* | 300 - 400 nm | Favored in polar media (e.g., DMSO) |

Data synthesized from foundational spectroscopic studies on nitroso-oxime equilibria[5].

Implications in Drug Development and Coordination Chemistry

In pharmaceutical sciences, compounds capable of nitroso-oxime tautomerism are frequently investigated as redox-active therapeutics and metal chelators. The quinone oxime tautomer is an excellent bidentate ligand, capable of forming highly stable, deeply colored complexes with transition metals (e.g., Copper, Iron)[3]. Understanding the exact Keq​ and the E/Z isomer ratio is critical for drug development professionals, as the spatial orientation of the oxime nitrogen directly dictates the compound's binding affinity to metalloenzymes and its propensity to undergo redox cycling in vivo.

References[4] An ab initio molecular orbital study of nitrosophenol/quinone monooxime equilibria. researchgate.net. Verify Source[2] Product Class 22: Nitrosoarenes. thieme-connect.de.Verify Source[3] Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles. nih.gov.Verify Source[1] Tautomerism in Aromatic C-Nitroso Compounds: A Technical Guide. benchchem.com. Verify Source[5] The Nature of the Internal Hydrogen Bond. Part III. Tautomer. rsc.org. Verify Source

Sources

Foundational

Spectroscopic Profiling and Structural Dynamics of 2-Chloro-4-nitrosophenol: A Technical Guide

Executive Summary The characterization of 2-chloro-4-nitrosophenol presents a unique challenge in analytical organic chemistry due to its inherent kinetic instability and complex tautomeric behavior. As a critical interm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of 2-chloro-4-nitrosophenol presents a unique challenge in analytical organic chemistry due to its inherent kinetic instability and complex tautomeric behavior. As a critical intermediate in the synthesis of heterocycles and coordination complexes, understanding its spectroscopic signature is paramount for drug development professionals and synthetic chemists. This guide provides an in-depth analysis of the structural dynamics, spectroscopic data (NMR, IR, MS), and self-validating isolation protocols required to successfully handle and analyze 2-chloro-4-nitrosophenol.

Structural Dynamics: Tautomerism and Isomerism

The structural assignment of 2-nitrosophenols is complicated by their ability to exist in tautomeric forms: the true nitrosophenol and the benzoquinone-monoxime (1)[1]. The causality behind the dominant structure lies in intramolecular forces and steric hindrance.

For ortho-benzoquinone-monoximes, NMR spectroscopy typically reveals only one set of resonances. This is because the formation of a strong intramolecular hydrogen bond locks the molecule into a single diastereomer, preventing E/Z isomerism about the C=N double bond[1].

However, 2-chloro-4-nitrosophenol falls into the para-benzoquinone-monoxime category. Because the oxime and hydroxyl groups are para to each other, intramolecular hydrogen bonding is impossible. Consequently, the system is highly dynamic. When analyzed via NMR, 2-chloro-1,4-benzoquinone monoxime exhibits both E and Z stereoisomers[1]. Furthermore, a third structure is observable in small quantities: the true nitrosophenol tautomer[1]. This trimorphic equilibrium dictates the complex spectroscopic profile of the compound.

Spectroscopic Characterization

Due to the instability of the free ligand, spectroscopic data is often obtained immediately following displacement from a stabilizing copper complex, or directly from the complex itself[1].

Nuclear Magnetic Resonance (NMR)

High-resolution ^1^H NMR (400 MHz, Chloroform-d) of the isolated free ligand reveals the presence of 2-chloro-1,4-benzoquinone monoxime E and Z isomers in a 4:3 ratio[1]. The diagnostic O-H proton appears as a distinct singlet at δ 9.77, while the adjacent aryl proton is visible at δ 8.33 (d, J = 2.7 Hz)[1]. The presence of multiple peak sets confirms the lack of conformational locking.

Infrared (IR) Spectroscopy

IR spectroscopy is highly sensitive to the N=O bonding environment. In the stabilized Copper(II) bis(2-chloro-4-nitrosophenolato)di(nitroso) complex, the N=O stretching vibrations are observed at 1623 cm^-1^, 1448 cm^-1^, and 1302 cm^-1^[1]. The C-O stretch is clearly defined at 1116 cm^-1^, alongside a C-H stretch at 2817 cm^-1^[1].

Mass Spectrometry (MS)

Atmospheric Solids Analysis Probe Mass Spectrometry (ASAP-MS) provides definitive molecular weight confirmation. The copper complex yields a major fragment at m/z 158.0, corresponding to the protonated ligand[Cngcontent-ng-c548402394="" class="ng-star-inserted">6H3O2NCl + H]^+^ (94% relative abundance).

Quantitative Data Summary
Analytical TechniqueTarget ParameterObserved ValueStructural Assignment
^1^H NMR (400 MHz, CDCl3) Chemical Shift (δ)9.77 (s, 1H)O-H proton
^1^H NMR (400 MHz, CDCl3) Chemical Shift (δ)8.33 (d, J = 2.7 Hz, 1H)Aryl-H proton
IR (neat) Wavenumber (cm^-1^)1623, 1448, 1302N=O stretching modes
IR (neat) Wavenumber (cm^-1^)1116C-O stretching mode
IR (neat) Wavenumber (cm^-1^)2817C-H stretching mode
ASAP-MS Mass-to-charge (m/z)158.0[C6H3O2NCl + H]^+^

Experimental Methodology: Synthesis and Isolation

Free 4-substituted-2-nitrosophenols are notoriously prone to oxidative degradation (forming nitro derivatives) when exposed to atmospheric O2[2]. Therefore, the synthesis must utilize a copper-mediated nitrosation pathway, where the copper center acts as a protecting group[2]. The following protocol is designed as a self-validating system to ensure high-fidelity isolation.

Step-by-Step Protocol

Step 1: Copper-Mediated Nitrosation

  • Action: React o-chlorophenol with CuCl2 and NaNO2 in an aqueous/alcoholic solvent system at ambient temperature.

  • Causality: The nitrosation agent selectively attacks the para position. The simultaneous presence of Cu(II) immediately chelates the nascent 2-chloro-4-nitrosophenol, preventing its rapid oxidation to 2-chloro-4-nitrophenol (3)[2][3].

  • Validation: The reaction mixture will precipitate a brown solid (Copper(II) bis(2-chloro-4-nitrosophenolato)di(nitroso)). Filter and dry. A melting point test must show decomposition at 154.7–156.2 °C to confirm successful complexation[1].

Step 2: Ligand Displacement via Chromatography

  • Action: Dissolve the copper complex and load it onto a silica gel column. Elute using a hexane-ethyl acetate (4:1) solvent system[1].

  • Causality: The mildly acidic nature of the silica gel disrupts the copper-ligand coordination bonds. The specific polarity of the 4:1 hexane/EtOAc mixture selectively mobilizes the free organic ligand while retaining the inorganic copper salts on the stationary phase.

  • Validation: The successful displacement is visually confirmed by the elution of an orange band, yielding an orange solid upon solvent evaporation (approx. 34% yield)[1].

Step 3: Immediate Spectroscopic Verification

  • Action: Immediately subject the orange solid to ASAP-MS and ^1^H NMR.

  • Causality: The free ligand is kinetically unstable. Delaying analysis allows atmospheric oxygen to convert the nitroso group to a nitro group.

  • Validation: ASAP-MS must yield an m/z of 158.0. ^1^H NMR must display the characteristic 4:3 ratio of E/Z isomers. If m/z 174.0 is observed, the protocol has failed due to oxidative degradation[2].

Mechanistic Pathway Visualization

Pathway N1 o-Chlorophenol (Starting Material) N2 Copper-Mediated Nitrosation (CuCl2, NaNO2) N1->N2 Nitrosation N3 Cu(II) bis(2-chloro-4-nitrosophenolato) Stable Complex N2->N3 Chelation & Protection N4 Silica Gel Chromatography (Hexane:EtOAc 4:1) N3->N4 Acidic Displacement N5 2-Chloro-4-nitrosophenol (Minor Tautomer) N4->N5 Equilibrium N6 2-Chloro-1,4-benzoquinone monoxime (E/Z Isomers - Major) N4->N6 Equilibrium N5->N6 Tautomerization

Fig 1: Copper-mediated synthesis and tautomeric equilibrium of 2-chloro-4-nitrosophenol.

References

  • MacLeod, T. C. O., et al. "Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles." Molecules (2019).[Link]

  • Hodgson, H. H. "The Nitrosation of Phenols. Part XIII. o-Chlorophenol: 2-chloro-4-nitrosophenol." Journal of the Chemical Society (1932).[Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Characteristics of Chlorinated Nitrophenols: A Focused Analysis on 2-Chloro-4-nitrophenol

A Note on the Subject Compound: This guide was initially aimed at providing an in-depth analysis of 2-Chloro-4-nitrosophenol. However, a comprehensive review of available scientific literature and chemical databases reve...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: This guide was initially aimed at providing an in-depth analysis of 2-Chloro-4-nitrosophenol. However, a comprehensive review of available scientific literature and chemical databases reveals a significant scarcity of validated physicochemical data for this specific nitroso compound. It is primarily documented as a transient intermediate in the synthesis of its oxidized and more stable counterpart, 2-Chloro-4-nitrophenol.[1] The inherent reactivity and potential for tautomerism in nitrosophenols, existing in equilibrium with quinone-oxime forms, often complicates their isolation and detailed characterization.[2][3]

Given this landscape, to provide a valuable and data-rich technical resource for researchers, this guide has been pivoted to focus on the extensively studied and commercially significant 2-Chloro-4-nitrophenol . The structural and electronic similarities between these compounds make the data herein a critical reference point for professionals in drug development and organic synthesis.

Molecular Identity and Structure

2-Chloro-4-nitrophenol is a substituted aromatic compound belonging to the family of halogenated nitrophenols. Its chemical identity is unequivocally established by its molecular formula, weight, and unique structural identifiers.

  • Molecular Formula: C₆H₄ClNO₃[4][5][6]

  • Molecular Weight: 173.55 g/mol [6][7][8]

  • CAS Registry Number: 619-08-9[7][9]

The molecule consists of a benzene ring substituted with a hydroxyl (-OH) group, a chloro (-Cl) group, and a nitro (-NO₂) group at positions 1, 2, and 4, respectively. This substitution pattern leads to a distinct electronic and steric arrangement that governs its physical and chemical properties.

2_Chloro_4_nitrophenol_Structure C1 C C2 C C1:e->C2:w C6 C C1->C6 O1 O C1->O1 C1->O1 OH C3 C C2:s->C3:n C2->C3 Cl1 Cl C2->Cl1 C2->Cl1 Cl C4 C C3:s->C4:n C5 C C4:e->C5:w C4->C5 N1 N C4->N1 C4->N1 NO₂ C5:n->C6:s C6:n->C1:s H1 H O1->H1 O2 O N1->O2 N1->O2 O3 O N1->O3 N1->O3 p1 p2 p3 p4 p5 p6

Figure 1: Chemical Structure of 2-Chloro-4-nitrophenol.

Table 1: Structural and Chemical Identifiers

Identifier Value Source(s)
IUPAC Name 2-chloro-4-nitrophenol [8]
SMILES C1=CC(=C(C=C1[O-])Cl)O [7][8]
InChI 1S/C6H4ClNO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H [7][9]

| InChIKey | BOFRXDMCQRTGII-UHFFFAOYSA-N |[9][10] |

Core Physical Properties

The physical state and thermodynamic properties of 2-Chloro-4-nitrophenol are fundamental to its handling, storage, and application in various chemical processes. It is typically supplied as a crystalline solid.

Table 2: Summary of Physical Characteristics

Property Value Notes Source(s)
Appearance White to beige, yellow, or brown crystalline powder/solid Color can vary based on purity. [10][11][12][13]
Melting Point 105 - 112 °C Some sources report ranges up to 116 °C. [7][10][11][12][13][14]
Boiling Point ~290.6 °C (Predicted) This is an estimated value. [10][11][14]
Solubility Slightly soluble to insoluble in water. Will likely be mobile in the environment due to some water solubility. [6][10][11][13]
Soluble in Ether, Chloroform, Methanol. [13]
Density ~1.554 g/cm³ [11]
Vapor Pressure 0.133 Pa at 25 °C Low volatility under standard conditions. [10][14]

| pKa | ~5.43 (Predicted) | Indicates acidic nature due to the phenolic hydroxyl group. |[10][14] |

The compound's low water solubility and relatively high melting point are characteristic of substituted phenols, influenced by intermolecular hydrogen bonding and the presence of the chloro and nitro groups.

Spectroscopic Profile

The spectroscopic signature of 2-Chloro-4-nitrophenol is essential for its identification and quantification. The following sections outline its characteristic spectral data.

UV-Visible Spectroscopy

The electronic transitions within the aromatic ring and nitro group give rise to distinct absorption bands in the UV-Visible spectrum. Data compiled by the National Institute of Standards and Technology (NIST) provides a reference spectrum.[9][15] The position and intensity of these bands can be sensitive to solvent polarity and pH due to the potential deprotonation of the phenolic hydroxyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides a vibrational fingerprint of the molecule's functional groups. Key absorption bands are expected for the O-H stretch of the phenol, C-Cl stretch, N-O stretches of the nitro group, and various C-H and C=C stretches of the aromatic ring.[9][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the substitution pattern of the aromatic ring. The asymmetry of the molecule results in distinct signals for each of the aromatic protons. Spectroscopic databases provide reference spectra for structural elucidation.[16][17]

Experimental Protocols: Analytical Characterization Workflow

The definitive identification and purity assessment of a 2-Chloro-4-nitrophenol sample requires a multi-technique analytical approach.

Step-by-Step Analytical Workflow
  • Sample Preparation:

    • For UV-Vis and NMR: Accurately weigh the crystalline solid and dissolve in a suitable spectroscopic-grade solvent (e.g., Methanol, Chloroform-d for NMR).

    • For IR: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide or analyze as a neat solid using an ATR-FTIR spectrometer.

  • Melting Point Determination:

    • Use a calibrated melting point apparatus.

    • Observe the range from the first appearance of liquid to the complete melting of the solid. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.

  • Spectroscopic Analysis:

    • Acquire UV-Vis Spectrum: Scan the sample solution from approximately 200 to 500 nm to identify absorption maxima (λmax).

    • Acquire FT-IR Spectrum: Scan from 4000 to 400 cm⁻¹ to obtain the vibrational spectrum and identify key functional group frequencies.

    • Acquire ¹H NMR Spectrum: Record the spectrum and analyze chemical shifts, coupling constants, and integration to confirm the aromatic substitution pattern.

  • Purity Assessment (Chromatography):

    • Employ High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable column and detection method (e.g., UV or MS).

    • Purity is determined by the relative area of the main peak. Commercial grades often specify a purity of >97% or >98%.[7][13]

Analytical_Workflow start Sample of 2-Chloro-4-nitrophenol prep Step 1: Sample Preparation (Dissolution / KBr Pellet) start->prep analysis Step 2 & 3: Instrumental Analysis prep->analysis chrom Step 4: Purity Check (HPLC / GC) prep->chrom mp Melting Point Apparatus analysis->mp uvvis UV-Vis Spectrometer analysis->uvvis ftir FT-IR Spectrometer analysis->ftir nmr NMR Spectrometer analysis->nmr data Data Interpretation & Structure Confirmation mp->data uvvis->data ftir->data nmr->data chrom->data report Final Report: Identity, Purity, Physical Data data->report

Sources

Foundational

2-Chloro-4-nitrosophenol: Mechanistic Insights and Applications as a Versatile Intermediate in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary In the landscape of advanced organic synthesis, 2-chloro-4-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In the landscape of advanced organic synthesis, 2-chloro-4-nitrosophenol (CAS: 15516-57-1) occupies a critical niche as a highly reactive, regioselective building block. While direct nitration of halophenols often results in poor yields, exothermic hazards, and complex isomeric mixtures, the strategic use of 2-chloro-4-nitrosophenol as an intermediate circumvents these bottlenecks. By leveraging the superior regioselectivity of the nitrosonium ion ( NO+ ), chemists can achieve near-exclusive para-substitution.

As a Senior Application Scientist, I have structured this guide to move beyond standard synthetic recipes. Here, we will dissect the tautomeric dynamics that dictate this intermediate's reactivity, explore copper-mediated stabilization techniques, and provide self-validating protocols for its downstream conversion into active pharmaceutical ingredients (APIs) like Nitrofungin, as well as complex bicyclic heterocycles.

Physicochemical Profiling & Tautomeric Dynamics

The synthetic utility of 2-chloro-4-nitrosophenol is fundamentally driven by its ability to exist in a tautomeric equilibrium with 2-chloro-1,4-benzoquinone monoxime [1].

Understanding this equilibrium is not merely an academic exercise; it is the causal factor behind the molecule's dual reactivity profile:

  • The Nitrosophenol Form: Acts as an electron-rich aromatic system, susceptible to mild oxidation to form 2-chloro-4-nitrophenol.

  • The Benzoquinone Monoxime Form: Functions as a heteroatomic diene. The oxime nitrogen and the adjacent quinoidal double bonds create a highly electrophilic system primed for formal[4+2] cycloadditions with powerful dienophiles[2].

In solution, the thermodynamic stability of the 4-substituted Wheland intermediate ensures that the para-quinone monoxime tautomer heavily dictates the reaction pathways, a feature we exploit in heterocycle synthesis[2].

Tautomerization cluster_tautomers Tautomeric Equilibrium (Active Intermediates) CP 2-Chlorophenol (Starting Material) NP 2-Chloro-4-nitrosophenol (Aromatic Form) CP->NP Nitrosation (NaNO2 / H+) BQ 2-Chloro-1,4-benzoquinone monoxime (Quinoidal Form) NP->BQ Proton Shift Ox 2-Chloro-4-nitrophenol (API Precursor) NP->Ox Oxidation (HNO3 or H2O2) Cyc Bicyclic Heterocycles ([4+2] Adducts) BQ->Cyc Cycloaddition (DMAD)

Caption: Tautomeric equilibrium of 2-chloro-4-nitrosophenol and its divergent synthetic pathways.

Upstream Synthesis: Strategic Nitrosation

The Challenge of Free Nitrosophenols

Free 2-nitrosophenols and 4-nitrosophenols are notoriously unstable, prone to rapid oxidation, dimerization, and condensation under ambient conditions[1]. To harness 2-chloro-4-nitrosophenol effectively, we must stabilize the intermediate during synthesis.

The Copper-Mediated (Baudisch-Type) Solution

To prevent premature degradation, we employ a copper-mediated nitrosation strategy. By introducing CuSO4​ alongside sodium nitrite, the newly formed 2-chloro-4-nitrosophenol is immediately sequestered into a stable Copper(II) bis(2-chloro-4-nitrosophenolato) complex[1].

Mechanistic Causality: The Cu(II) center coordinates via the nitrogen of the nitroso group and the phenolic oxygen. This chelation not only protects the highly reactive N=O bond from atmospheric O2​ but also acts as a thermodynamic sink, driving the nitrosation reaction to completion[2]. The free ligand can later be liberated using polymer-supported thiourea to strip the copper when the intermediate is needed for downstream coupling[1].

CuWorkflow Step1 1. Solubilize 2-Chlorophenol in H2O/AcOH buffer (pH 4) Step2 2. Dropwise addition of CuSO4 & NaNO2 (Maintains thermal control) Step1->Step2 Step3 3. Precipitation of Cu(II) bis(nitrosophenolato) Complex (Stabilized Intermediate) Step2->Step3 Step4 4. Copper Stripping via Polymer-Supported Thiourea Step3->Step4 Step5 5. Isolation of Free 2-Chloro-4-nitrosophenol (Ready for downstream use) Step4->Step5

Caption: Workflow for the copper-mediated synthesis and stabilization of 2-chloro-4-nitrosophenol.

Downstream Applications: From Heterocycles to APIs

Pathway A: Oxidation to 2-Chloro-4-nitrophenol (Nitrofungin)

2-Chloro-4-nitrophenol is the active pharmaceutical principle in the antifungal drug Nitrofungin[3]. Direct nitration of 2-chlorophenol yields a poor ratio of target product due to competing ortho-nitration. By using 2-chloro-4-nitrosophenol as the intermediate, we achieve strict para-regioselectivity. The intermediate is subsequently oxidized using 19-30% hydrogen peroxide or dilute nitric acid, yielding the final API with >80% efficiency[3].

Pathway B: [4+2] Cycloaddition for Bicyclic Heterocycles

The benzoquinone monoxime tautomer of our intermediate acts as a potent heteroatomic diene. When reacted with a powerful dienophile like dimethylacetylene dicarboxylate (DMAD), it undergoes a formal Diels-Alder [4+2] cycloaddition. This yields highly functionalized bicyclic heterocycles that are otherwise exceptionally difficult to synthesize, providing novel scaffolds for drug discovery libraries[1],[2].

Experimental Protocols (Self-Validating Systems)

As an application scientist, I mandate that protocols include built-in analytical checkpoints to validate the success of the reaction before proceeding to the next step.

Protocol 1: Synthesis of 2-Chloro-4-nitrophenol via Nitrosation-Oxidation

Objective: High-yield synthesis of the Nitrofungin precursor avoiding direct nitration.

  • Substrate Preparation: Suspend 2-chlorophenol (1.0 eq) in a mixture of water and concentrated hydrochloric acid (35-38%) at 0–5 °C.

  • Nitrosation: Slowly add an aqueous solution of sodium nitrite (1.05 eq) while maintaining the temperature strictly below 5 °C to prevent thermal decomposition of the evolving diazonium/nitrosonium species.

  • Validation Checkpoint 1 (Intermediate): The solution will turn deep orange/brown, indicating the formation of the 2-chloro-4-nitrosophenol / benzoquinone monoxime equilibrium.

  • Oxidation: To this suspension, add hydrogen peroxide (19-30%, 1.0 eq) dropwise. Allow the reaction to warm to 25–30 °C and stir for 3 hours[3].

  • Validation Checkpoint 2 (Product): Monitor via IR spectroscopy. The strong N=O stretch characteristic of the nitroso/oxime intermediate (~1520-1620 cm−1 ) must completely disappear, replaced by the symmetric and asymmetric NO2​ stretches (~1340 and 1530 cm−1 ).

  • Workup: Filter the precipitated 2-chloro-4-nitrophenol, wash with cold water, and dry. Expected yield: ~83%[3].

Protocol 2: Isolation of Copper(II) bis(2-chloro-4-nitrosophenolato)

Objective: Capture the highly reactive intermediate for heterocycle synthesis.

  • Buffer System: Dissolve 2-chlorophenol (50 mmol) in 25 mL water and 15 mL acetic acid. Add solid sodium acetate trihydrate until pH stabilizes at 4.0[1].

  • Metallation/Nitrosation: Dissolve CuSO4​⋅5H2​O (25 mmol) and NaNO2​ (125 mmol) in 250 mL water. Add this dropwise to the phenol solution at ambient temperature.

  • Maturation: Stir for 3 days, then let stand for 24 hours without agitation to allow complete complexation and crystallization[1].

  • Validation Checkpoint: Analyze the isolated brown solid via ASAP-MS. You should observe the characteristic mass peak at m/z 158.0 corresponding to [C6​H3​O2​NCl+H]+ (the ligand mass)[1].

Quantitative Data: Yield & Condition Matrix

The following table synthesizes the operational parameters and expected yields for the various pathways utilizing this intermediate, allowing for rapid comparative analysis.

Synthetic PathwayReagents / CatalystTemp (°C)Key Intermediate StateTarget ProductYield (%)
Direct Nitrosation-Oxidation NaNO2​ , HCl, then H2​O2​ 0–5, then 30Free 2-Chloro-4-nitrosophenol2-Chloro-4-nitrophenol83.0%
Nitrosation-Oxidation (Legacy) NaNO2​ , Alkaline, then HNO3​ AmbientFree 2-Chloro-4-nitrosophenol2-Chloro-4-nitrophenol50.4%
Copper-Mediated Nitrosation CuSO4​ , NaNO2​ , AcOH bufferAmbientCu(II) bis(nitrosophenolato)Stabilized Cu-Complex72.0%
[4+2] Cycloaddition DMAD, Polymer-ThioureaRefluxBenzoquinone monoximeBicyclic Heterocycle34-98%*

*Yields for cycloaddition vary heavily based on the specific dienophile and the efficiency of the copper-stripping step[1],[2].

References

  • [3] RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol - Google Patents. Retrieved from:

  • [1] Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles - PMC. Retrieved from:

  • [2] The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction - MDPI. Retrieved from:

Sources

Exploratory

Advanced Coordination Dynamics of 2-Chloro-4-nitrosophenol: A Technical Guide to Metal Complexation

Executive Summary In the realm of coordination chemistry and drug development, nitrosophenolato complexes represent a highly privileged class of scaffolds. Specifically, 2-chloro-4-nitrosophenol serves as a versatile, no...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of coordination chemistry and drug development, nitrosophenolato complexes represent a highly privileged class of scaffolds. Specifically, 2-chloro-4-nitrosophenol serves as a versatile, non-innocent ligand capable of stabilizing transition metals through complex tautomeric and structural dynamics. This whitepaper provides an authoritative, field-proven guide to the physicochemical behavior, synthesis, and coordination geometry of 2-chloro-4-nitrosophenol, tailored for researchers scaling up heterocyclic synthesis or exploring novel metallodrugs.

Structural Dynamics: The Tautomeric Paradigm

Before deploying 2-chloro-4-nitrosophenol in any metal-mediated workflow, one must understand its fundamental structural duality. The free ligand does not exist as a static entity; rather, it participates in a dynamic equilibrium between the nitrosophenol form and the 1,4-benzoquinone monoxime tautomer.

Counterintuitively, the non-aromatic quinone oxime tautomer is often the thermodynamically favored species. Hückel-model calculations reveal that while the aromatic nitrosophenol form benefits from standard π -electron stabilization, the quinonoid structure retains approximately 40% of this aromatic stabilization energy. More critically, the dissociable proton binds significantly tighter to the oxime function than to the phenol function—a difference of roughly 2.2 orders of magnitude in the equilibrium constant (1[1]).

TautomericEquilibrium Nitroso 2-Chloro-4-nitrosophenol (Aromatic Core) Oxime 2-Chloro-1,4-benzoquinone monoxime (Quinonoid Core) Nitroso->Oxime Tautomerization Shift ProtonAffinity High Oxime Proton Affinity (ΔpK ~ 2.2 magnitudes) ProtonAffinity->Oxime Drives Equilibrium Resonance Quinonoid Resonance Stabilization (~40% aromaticity) Resonance->Oxime Thermodynamic Sink

Figure 1: Thermodynamic drivers of the nitrosophenol-quinone oxime tautomeric equilibrium.

This tautomerism dictates coordination behavior: upon introduction of a transition metal like Copper(II), the ligand typically coordinates via the nitrogen and oxygen atoms, shifting the equilibrium entirely to stabilize the metal center (2[2]).

Coordination Chemistry & Geometric Plasticity

When 2-chloro-4-nitrosophenol coordinates to Copper(II), it forms intensely colored bis(nitrosophenolato) complexes. The ligand acts as a bidentate donor, typically yielding a trans-square-planar base.

However, the true synthetic utility of this complex lies in its geometric plasticity. In the presence of coordinating solvents (e.g., ethanol), the solvent molecule coordinates at the apical position. This transforms the complex from square-planar to a Jahn-Teller distorted square-pyramidal geometry. This apical lability is crucial for catalytic applications, as it provides an accessible binding site for incoming substrates during cycloaddition reactions (3[3]).

Quantitative Structural Data

The following table summarizes the key physicochemical and crystallographic parameters of the 2-chloro-4-nitrosophenol ligand and its Cu(II) complex, providing a baseline for analytical verification.

ParameterValueAnalytical Significance
Ligand Yield (Free) 34% (289 mg)Reflects the difficulty of isolating the free ligand due to its high reactivity and preference for complexation[3].
1 H NMR (O-H) δ 9.77 (s, 1H)Confirms the highly deshielded nature of the oxime/phenolic proton in the free ligand[3].
Cu-O(phenol) Bond 1.939(5) ÅIndicates strong, covalent equatorial chelation in the square-planar base[3].
Cu-N Bond 1.981(6) ÅConfirms bidentate coordination involving the nitroso nitrogen[3].
Cu-O(ethanol) Bond 2.239(6) ÅElongated apical bond characteristic of Jahn-Teller distorted square-pyramidal geometry[3].

Self-Validating Experimental Protocols

The synthesis of 2-chloro-4-nitrosophenol and its subsequent metal complexation requires precise control over electrophilic aromatic substitution and thermodynamic buffering. The following protocol is designed as a self-validating system, ensuring that researchers can verify success at each critical juncture.

Phase 1: Ligand Synthesis via Alkaline Nitrosation

Objective: Generate the 2-chloro-4-nitrosophenol ligand from 2-chlorophenol.

  • Reagent Preparation: Dissolve 2-chlorophenol (50 mmol) in an alkaline solution (e.g., aqueous NaOH) alongside sodium nitrite (125 mmol).

    • Causality: The alkaline environment solubilizes the phenol as a phenoxide, highly activating the aromatic ring for subsequent electrophilic attack.

  • Acidification: Slowly add mineral acid (e.g., dilute HCl or acetic acid) dropwise at 0–5 °C.

    • Causality: Acidification protonates the nitrite to form the active electrophile (nitrosonium ion, NO + ). Maintaining low temperatures prevents the thermal decomposition of the diazonium/nitroso intermediates and limits over-oxidation to the nitrophenol derivative (4[4]).

  • Validation Checkpoint: A successful nitrosation will yield a distinct color shift to deep orange/brown, indicating the formation of the quinone oxime tautomer. If the solution remains pale, the nitrosonium generation has failed.

Phase 2: Copper(II) Complexation

Objective: Trap the unstable ligand as a robust Cu(II) bis-complex.

  • Thermodynamic Buffering: Add solid sodium acetate trihydrate to the reaction mixture until the pH stabilizes at exactly 4.

    • Causality: Reaction byproducts are highly acidic. If the pH drops below 3, the equilibrium shifts heavily toward the protonated oxime, hindering metal coordination. Buffering to pH 4 ensures the oxime proton remains labile enough for displacement by the incoming Cu(II) ion[3].

  • Metal Introduction: Introduce an aqueous solution of Copper(II) sulfate pentahydrate (25 mmol) dropwise. Stir at ambient temperature for 72 hours.

    • Causality: The extended stirring time allows the thermodynamic product (the trans-square-planar complex) to precipitate fully out of the aqueous phase, driving the equilibrium forward.

  • Apical Coordination & Crystallization: Filter the amorphous powder and recrystallize from an ethanol-chloroform mixture.

    • Causality: Ethanol acts as a coordinating solvent, binding to the apical position of the Cu(II) center. This improves solubility and facilitates the growth of large, high-purity square-pyramidal crystals suitable for X-ray diffraction[3].

SynthesisWorkflow Start 2-Chlorophenol + Aqueous NaNO2 Acidify Acidification (Mineral Acid) Generates Nitrosonium Ion Start->Acidify Electrophilic Substitution Intermediate 2-Chloro-4-nitrosophenol (Ligand Formation) Acidify->Intermediate C-Nitrosation Buffer Buffer to pH 4 (Sodium Acetate) Intermediate->Buffer pH Optimization CuAddition Addition of CuSO4 (Metal Complexation) Buffer->CuAddition Deprotonation Control Solvent Ethanol Addition (Apical Coordination) CuAddition->Solvent Chelation Final Square-Pyramidal Cu(II) Bis-Ligand Complex Solvent->Final Crystallization

Figure 2: Step-by-step synthetic workflow and complexation causality for Cu(II) coordination.

Applications in Drug Development & Heterocyclic Synthesis

The stabilization of 2-chloro-4-nitrosophenol via metal complexation is not merely an academic exercise; it is a vital strategy for synthetic chemists. Free 2-nitrosophenols are notoriously unstable under standard atmospheric conditions. By sequestering them as copper complexes, they can be preserved long-term (demonstrating stability for over three years)[3].

In drug development, these complexes serve as protected precursors. When treated with a copper scavenger (such as thiourea), the free ligand is released in situ, allowing it to immediately participate in cycloaddition reactions. This methodology has been successfully utilized to synthesize novel bicyclic heterocycles with unique functionalization patterns, offering highly specific biological activity profiles for advanced chemotherapeutic screening.

References

  • Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles Source: PubMed Central (PMC) / Molecules URL:[Link]

  • Why is quinone mono oxime more stable than 4-nitrosophenol? Source: Chemistry Stack Exchange / ECHEMI URL:[Link]

  • Metal-Nitrosophenolato Complexes Source: Encyclopedia.pub URL:[Link]

  • Method of synthesis of 2-chloro-4-nitrophenol (RU2046794C1)

Sources

Foundational

A Comprehensive Guide to the Synthesis of Copper(II) Bis(2-chloro-4-nitrosophenolato): Mechanism, Protocol, and Characterization

Introduction: The Significance of Metal-Nitrosophenolato Complexes Metal-nitrosophenolato complexes are a fascinating and historically significant class of coordination compounds.[1][2] Comprising a central metal ion coo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Metal-Nitrosophenolato Complexes

Metal-nitrosophenolato complexes are a fascinating and historically significant class of coordination compounds.[1][2] Comprising a central metal ion coordinated by one or more nitrosophenolate ligands, these complexes are notable for their intense coloration and unique chemical properties.[1][2] The ligands themselves exist in a tautomeric equilibrium between the nitrosophenol and the more stable quinone-monoxime form.[1][2][3] While early research focused on their colorimetric applications, renewed interest has emerged due to their potential as versatile intermediates in organic synthesis, particularly in cycloaddition reactions.[4][5]

Among these, copper(II) complexes are the most common, owing to the high thermodynamic stability and the ease with which they are formed.[1][2] The copper ion not only forms a stable chelate with the ligand but can also play a crucial role in the synthesis of the ligand itself. Specifically, copper(II) can mediate the direct C-nitrosation of phenolic substrates, demonstrating a remarkable ability to direct the incoming nitroso group to the ortho position relative to the hydroxyl group.[1][4] This copper-mediated approach offers a streamlined, one-pot synthesis of the complex, forming and protecting the often-unstable ortho-nitrosophenol ligand in a single step.[4][5]

This guide provides an in-depth technical overview of the preparation of a specific derivative, Copper(II) bis(2-chloro-4-nitrosophenolato). We will explore the underlying mechanism of copper-mediated nitrosation, provide a detailed experimental protocol for its synthesis from 2-chlorophenol, and outline the necessary characterization techniques to validate the final product.

Synthesis Strategy and Mechanistic Rationale

The synthesis of Copper(II) bis(2-chloro-4-nitrosophenolato) is achieved through a copper-mediated C-nitrosation of 2-chlorophenol. This method is superior to a multi-step approach (synthesis of the free ligand followed by complexation) because free 2-nitrosophenols can be unstable and difficult to isolate.[4][5] The copper ion's presence is critical for two reasons:

  • Regiocontrol: In electrophilic aromatic substitution, the hydroxyl group of a phenol is a powerful ortho, para-director. While nitrosation of phenol typically occurs at the para position, the presence of copper ions favors ortho-nitrosation.[4] In the case of our starting material, 2-chlorophenol, the para position is open. The hydroxyl group directs the incoming electrophile (the nitrosating agent, derived from sodium nitrite and acid) to position 4. The copper ion then readily chelates with the resulting ortho-hydroxy nitroso group (positions 1 and 4 relative to the chloro group), forming a stable five-membered ring.

  • Stabilization and Isolation: The resulting copper(II) bis(nitrosophenolato) complex is typically a highly colored, stable solid with limited solubility in common solvents.[1][2] This property allows the product to precipitate directly from the reaction mixture, facilitating a simple and efficient isolation by filtration.[4]

The overall reaction proceeds by treating an ethanolic solution of 2-chlorophenol with an aqueous solution of copper(II) sulfate and sodium nitrite. The product forms as a precipitate and can be collected in high yield.

Reaction_Scheme Figure 1: Overall Reaction Scheme cluster_reactants Reactants cluster_product Product R1 2 x 2-Chlorophenol P1 Copper(II) bis(2-chloro-4-nitrosophenolato) R1->P1 One-Pot Synthesis (Ambient Temp) R2 CuSO4 R2->P1 One-Pot Synthesis (Ambient Temp) R3 2 x NaNO2 R3->P1 One-Pot Synthesis (Ambient Temp) R4 H2O/Ethanol R4->P1 One-Pot Synthesis (Ambient Temp)

Detailed Experimental Protocol

This protocol details the one-pot synthesis of the target complex. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles (mmol)Supplier/Grade
2-ChlorophenolC₆H₅ClO128.562.57 g20.0Sigma-Aldrich, 99%
Copper(II) Sulfate PentahydrateCuSO₄·5H₂O249.682.50 g10.0Fisher Scientific, ACS Grade
Sodium NitriteNaNO₂69.001.45 g21.0Acros Organics, 99%
EthanolC₂H₅OH46.07100 mL-Decon Labs, 200 Proof
Deionized WaterH₂O18.02100 mL-Laboratory Supply
TolueneC₇H₈92.1450 mL-EMD Millipore, ACS Grade
Step-by-Step Synthesis Procedure
  • Preparation of Phenolic Solution: In a 500 mL Erlenmeyer flask, dissolve 2.57 g (20.0 mmol) of 2-chlorophenol in 100 mL of ethanol. Stir at room temperature until a clear, homogeneous solution is obtained.

  • Preparation of Aqueous Solution: In a separate 250 mL beaker, dissolve 2.50 g (10.0 mmol) of copper(II) sulfate pentahydrate and 1.45 g (21.0 mmol) of sodium nitrite in 100 mL of deionized water. Stir until all solids have dissolved. The solution should be a clear blue.

  • Reaction: Slowly add the aqueous copper/nitrite solution to the ethanolic phenol solution dropwise over 15-20 minutes with vigorous stirring at room temperature.

  • Precipitation: Upon mixing, a dark-colored precipitate will begin to form almost immediately. Continue to stir the reaction mixture vigorously for an additional 60 minutes at room temperature to ensure the reaction goes to completion.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid on the filter paper sequentially with 50 mL of deionized water followed by 50 mL of cold toluene. This removes unreacted starting materials and inorganic salts.[4]

  • Drying: Dry the purified product in a vacuum oven at 50 °C overnight or in a desiccator under vacuum until a constant weight is achieved. The final product should be a fine, dark-colored powder.

Workflow Figure 2: Experimental Workflow A Step 1: Dissolve 2-Chlorophenol in Ethanol C Step 3: Add Aqueous Solution to Phenolic Solution Dropwise A->C B Step 2: Dissolve CuSO4 and NaNO2 in Deionized Water B->C D Step 4: Stir for 60 min at Room Temperature C->D E Step 5: Isolate Precipitate via Vacuum Filtration D->E F Step 6: Wash Solid with Water and Toluene E->F G Step 7: Dry Product Under Vacuum F->G H Step 8: Characterize Final Product (IR, MP, Elemental Analysis) G->H

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized Copper(II) bis(2-chloro-4-nitrosophenolato). The expected data presented below are based on values reported for structurally similar copper(II) nitrosophenolato complexes.[6]

Physical Properties
  • Appearance: Dark brown or purple solid powder.

  • Solubility: Generally insoluble in water and common organic solvents like toluene and ethanol.[1]

  • Melting Point: Expected to decompose at a high temperature, typically >150 °C. For example, the related Copper(II) bis(2-chloro-4-nitrosophenolato)di(nitroso) has a decomposition point of 154-158 °C.[6]

Spectroscopic and Analytical Data
Analysis TechniqueExpected Result / ObservationRationale
Infrared (IR) Spectroscopy Strong peaks around 1600-1625 cm⁻¹ and 1440-1460 cm⁻¹. A peak around 1110-1120 cm⁻¹.The peaks in the 1440-1625 cm⁻¹ range are characteristic of the N=O stretching vibrations of the nitrosophenolato ligand.[6] The peak around 1116 cm⁻¹ corresponds to the C-O stretch.[6]
Elemental Analysis Calculated for C₁₂H₆Cl₂CuN₂O₄: C, 35.24%; H, 1.48%; N, 6.85%.Provides the empirical formula and confirms the purity of the complex. Experimental values should be within ±0.4% of the calculated values.
Mass Spectrometry (ASAP-MS) Expected to show a peak for the protonated free ligand [C₆H₄ClNO₂ + H]⁺ at m/z ~158.0.This technique can confirm the mass of the organic ligand portion of the complex.[6]

Safety and Handling

  • 2-Chlorophenol: Toxic and corrosive. Avoid contact with skin and eyes. Harmful if swallowed or inhaled.

  • Sodium Nitrite: Oxidizing agent. Can be toxic if ingested.

  • Copper(II) Sulfate: Harmful if swallowed and an irritant to skin and eyes.

  • Toluene: Flammable liquid and vapor. Can cause skin, eye, and respiratory irritation.

Precautionary Measures:

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[7][8]

  • Handle all chemicals with care and avoid generating dust.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The copper-mediated nitrosation of 2-chlorophenol provides a direct and efficient pathway to synthesize Copper(II) bis(2-chloro-4-nitrosophenolato). This one-pot method leverages the dual role of the copper ion as both a template for regioselective C-nitrosation and a chelating agent to stabilize the product. The resulting complex precipitates from the reaction mixture, allowing for simple isolation and purification. The straightforward nature of this synthesis, coupled with the potential utility of the product in further chemical transformations, makes it an attractive and valuable procedure for researchers in coordination chemistry and synthetic organic chemistry.

References

  • Fallis, I. A., & Wagner, R. (2019). The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. MDPI. [Link]

  • Gilbert, E. E., & Schurman, J. V. (1953). Process for preparing 2-chloro-4-nitrophenol. U.S. Patent No. 2,629,745. Washington, DC: U.S.
  • Author. (2009). synthesis of 2-chloro-4-nitrophenol by new way. Journal of South China Normal University (Natural Science Edition). [Link]

  • Wagner, R., & Fallis, I. A. (2019). Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles. Molecules, 24(22), 4154. [Link]

  • Haz-Map. (n.d.). 2-Chloro-4-nitrophenol. Retrieved from Haz-Map. [Link]

  • Surov, V. N., et al. (1995). Method of synthesis of 2-chloro-4-nitrophenol.
  • Wagner, R., & Fallis, I. A. (2019). Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles. PubMed. [Link]

  • Omichi, K., et al. (1991). Enzymatic Synthesis of 2-Chloro-4-nitrophenyl 4,6-0-3-Ketobutylidene fJ-Maltopentao. Journal of the Agricultural Chemical Society of Japan. [Link]

  • Wagner, R., & Fallis, I. A. (2019). Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles. MDPI. [Link]

  • Fallis, I. A., & Wagner, R. (2021). Metal-Nitrosophenolato Complexes. Encyclopedia.pub. [Link]

  • Sari, N. A., et al. (2021). Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. MDPI. [Link]

  • ResearchGate. (2019). The molecular structure of copper bis(2,4-dichloro-6-nitrophenolato).... Retrieved from ResearchGate. [Link]

  • Herrera, J. M., et al. (2022). Synthesis, Crystal Structure and Magnetic Properties of a Trinuclear Copper(II) Complex Based on P-Cresol-Substituted Bis(α-Nitronyl Nitroxide) Biradical. PMC. [Link]

  • ResearchGate. (2019). The possible tautomers of copper(II) bis(4-methyl-2-nitrosophenol), (2b, 2bi). Retrieved from ResearchGate. [Link]

  • Gulea, A., et al. (2024). Synthesis and Characterization of Copper(II) and Nickel(II) Complexes with 3-(Morpholin-4-yl)propane-2,3-dione 4-Allylthiosemicarbazone Exploring the Antibacterial, Antifungal and Antiradical Properties. MDPI. [Link]

  • Li, G. L., & Wang, L. F. (2008). Tetra-kis(μ-2-chloro-4-nitro-benzoato-κO:O')bis-[aqua-copper(II)]. PubMed. [Link]

  • Balamurugan, R., & Palaniandavar, M. (2014). Synthesis and characterization of copper(ii) complexes with multidentate ligands as catalysts for the direct hydroxylation of benzene to phenol. Dalton Transactions. [Link]

  • Guesmi, A., et al. (2011). Bis[4-chloro-2-(iminomethyl)phenolato]copper(II). PMC. [Link]

Sources

Exploratory

Use of 2-Chloro-4-nitrosophenol in colorimetric analysis

Advanced Colorimetric Applications of 2-Chloro-4-nitrosophenol: Mechanisms and Methodologies Executive Summary In the landscape of analytical chemistry and drug development, the precision of spectrophotometric assays rel...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Colorimetric Applications of 2-Chloro-4-nitrosophenol: Mechanisms and Methodologies

Executive Summary

In the landscape of analytical chemistry and drug development, the precision of spectrophotometric assays relies heavily on the stability and reactivity of the chromogenic reagents employed. 2-Chloro-4-nitrosophenol (C6H4ClNO2) [1] serves as a critical molecule in this domain, functioning both as an isolable chelating agent for transition metals and as a highly reactive intermediate in the modified Berthelot reaction for ammonia quantification. This whitepaper dissects the molecular causality behind its superior performance compared to unsubstituted analogs and provides self-validating experimental protocols for its application in high-throughput colorimetric analysis.

Molecular Architecture & Tautomeric Dynamics

The analytical utility of 2-chloro-4-nitrosophenol is fundamentally driven by its tautomeric flexibility. In solution, the compound exists in a dynamic equilibrium between its benzenoid (nitrosophenol) form and its quinonoid (2-chloro-1,4-benzoquinone monoxime) form[2].

The Causality of the Ortho-Chlorine Substitution: Unlike unsubstituted p-nitrosophenol, the presence of the chlorine atom at the ortho position relative to the hydroxyl group exerts profound steric and electronic effects. The chlorine atom coordinates with the hydroxyl group, which retards the spontaneous isomerization to the pure nitroso-form and heavily stabilizes the quinone-oxime configuration[3].

Furthermore, NMR spectroscopy reveals that despite the theoretical possibility of E/Z isomerism about the C=N double bond in the oxime form, the formation of a strong intramolecular hydrogen bond locks the molecule into a single diastereomer[2]. In spectrophotometric applications, this conformational rigidity is paramount: it ensures that when the molecule chelates a metal, it forms a highly uniform geometric complex, yielding a sharp, intense, and reproducible absorption peak rather than a broad, multi-isomer signal.

Chelation Nitroso 2-Chloro-4-nitrosophenol (Benzenoid Form) Oxime 2-Chloro-1,4-benzoquinone monoxime Nitroso->Oxime Tautomerization Complex M(II) Bis-Complex (e.g., Cu2+) Oxime->Complex + Metal Cation (- H+)

Tautomeric equilibrium and transition metal chelation of 2-chloro-4-nitrosophenol.

Application I: The Modified Berthelot Reaction

The classical Berthelot reaction utilizes phenol and hypochlorite to quantify ammonia via the formation of an indophenol blue dye. However, modern clinical and environmental assays substitute phenol with 2-chlorophenol. In this modified pathway, 2-chloro-4-nitrosophenol is the critical, rate-determining intermediate generated in situ[4].

Mechanistic Causality: Ammonia reacts with sodium hypochlorite to form monochloramine (NH2Cl). Monochloramine subsequently attacks 2-chlorophenol to yield the 2-chloro-4-nitrosophenol intermediate[4]. The electron-withdrawing nature of the chlorine atom lowers the pKa of this intermediate's phenolic proton. At the assay's buffered pH (typically 10.0–10.5), 2-chloro-4-nitrosophenol is fully ionized into its highly nucleophilic phenolate form. This accelerated ionization drives a rapid oxidative coupling with a second molecule of 2-chlorophenol, yielding a deeply colored, highly conjugated indophenol dye. The resulting dye exhibits a significant bathochromic shift (λmax ~660 nm), effectively moving the analytical signal away from the background absorbance of biological matrices.

Berthelot NH3 Ammonia (NH3) Target Analyte Chloramine Monochloramine (NH2Cl) NH3->Chloramine pH 10-11 NaOCl Sodium Hypochlorite (NaOCl) NaOCl->Chloramine pH 10-11 Nitroso 2-Chloro-4-nitrosophenol (Key Intermediate) Chloramine->Nitroso + 2-Chlorophenol Phenol 2-Chlorophenol Indophenol Indophenol Blue Dye (λmax ~660 nm) Nitroso->Indophenol + 2-Chlorophenol (Oxidative Coupling)

Modified Berthelot reaction pathway featuring the 2-chloro-4-nitrosophenol intermediate.

Application II: Transition Metal Spectrophotometry

Beyond its role as an intermediate, isolated 2-chloro-4-nitrosophenol acts as a potent bidentate ligand. It coordinates with transition metals—most notably Copper(II)—through its phenolic oxygen and the nitrogen/oxygen of the nitroso group[2]. The resulting bis-complexes (e.g., Copper(II) bis(2-chloro-4-nitrosophenolato)di(nitroso)) precipitate as deeply colored amorphous powders or crystals that can be resolubilized in coordinating solvents (like ethanol) for precise spectrophotometric quantification[2].

Quantitative Data Summaries

Table 1: Comparative Kinetics and Spectral Properties in the Berthelot Reaction

Reagent SystemKey Intermediate FormedIntermediate pKaOptimal Assay pHIndophenol Dye λmax
Classical (Phenol)4-Nitrosophenol~7.011.5 - 12.0~630 nm
Modified (2-Chlorophenol) 2-Chloro-4-nitrosophenol ~6.0 10.0 - 10.5 ~660 nm

Table 2: Physical Properties of 2-Chloro-4-nitrosophenol Cu(II) Complexes [2]

Metal IonLigandComplex StoichiometryVisual ColorDecomposition Point
Cu(II)2-Chloro-4-nitrosophenol1:2 (Metal:Ligand)Brown Solid154.7–156.2 °C

Self-Validating Experimental Methodologies

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards in laboratory environments, the following protocols are designed as self-validating systems . They incorporate mandatory internal controls to instantly identify matrix interferences or reagent degradation.

Protocol A: Self-Validating Modified Berthelot Assay (Ammonia Quantification)

Objective: Quantify trace ammonia in biological or environmental samples using 2-chlorophenol to generate the 2-chloro-4-nitrosophenol intermediate.

  • Reagent Preparation:

    • Reagent A (Phenolic): Dissolve 10.0 g of 2-chlorophenol and 0.05 g of sodium nitroprusside (catalyst) in 100 mL of 0.2 M NaOH.

    • Reagent B (Oxidizing): Prepare a solution of sodium hypochlorite (NaOCl) containing 0.1% active chlorine in a 0.5 M sodium phosphate buffer (pH 10.5).

  • System Validation Setup (Critical Step):

    • Prepare a Reagent Blank (Deionized water + Reagents).

    • Prepare a Matrix Spike (Sample + known concentration of NH4Cl). This validates that the sample matrix does not contain reducing agents that quench the chloramine intermediate.

  • Reaction Initiation:

    • To 1.0 mL of sample/blank/spike, add 1.0 mL of Reagent A. Vortex for 5 seconds.

    • Add 1.0 mL of Reagent B. Vortex immediately.

  • Incubation: Incubate the mixture at 37°C for exactly 15 minutes to ensure complete oxidative coupling of the 2-chloro-4-nitrosophenol intermediate into the indophenol dye.

  • Measurement: Read the absorbance at 660 nm against the Reagent Blank. Calculate recovery from the Matrix Spike (Acceptance criteria: 95% - 105%).

Protocol B: Spectrophotometric Determination of Cu(II) via Chelation

Objective: Direct colorimetric quantification of Cu(II) utilizing pre-synthesized 2-chloro-4-nitrosophenol.

  • Ligand Preparation: Dissolve 2-chloro-4-nitrosophenol in absolute ethanol to a concentration of 0.01 M. Causality: Ethanol acts as a coordinating solvent, preventing ligand aggregation and ensuring stoichiometric binding[2].

  • Complexation: To 2.0 mL of the aqueous Cu(II) sample (buffered to pH 5.5 with sodium acetate), add 1.0 mL of the ligand solution.

  • Validation via Standard Addition: To bypass matrix effects (such as competitive binding by other trace metals), spike three separate sample aliquots with increasing, known amounts of standard Cu(II) solution.

  • Measurement & Verification:

    • Perform a full wavelength scan (400 nm - 800 nm) on the highest spike. Self-Validation: The presence of a single, sharp λmax confirms the formation of the specific diastereomeric Cu(II) bis(2-chloro-4-nitrosophenolato) complex without interference[2].

    • Measure absorbance at the determined λmax and extrapolate the original Cu(II) concentration using the standard addition linear regression.

Sources

Foundational

An In-Depth Technical Guide to the Application of 2-Chloro-4-nitrosophenol in Dye Synthesis

Abstract 2-Chloro-4-nitrosophenol is a highly reactive intermediate pivotal to the synthesis of specific classes of dyes, primarily metal-complex and certain azo dyes. Unlike stable dye precursors, its utility lies in it...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Chloro-4-nitrosophenol is a highly reactive intermediate pivotal to the synthesis of specific classes of dyes, primarily metal-complex and certain azo dyes. Unlike stable dye precursors, its utility lies in its in situ generation and immediate conversion into a chromophoric system. This guide elucidates the chemistry of 2-chloro-4-nitrosophenol, detailing its role in the formation of robust metal-complex dyes through chelation and its function as a transient precursor to aminophenols for azo dye synthesis. We provide field-proven insights into the reaction mechanisms, step-by-step experimental protocols, and the causality behind critical process parameters, aimed at researchers and professionals in dye chemistry and drug development.

Introduction: The Reactive Intermediate Nature of 2-Chloro-4-nitrosophenol

2-Chloro-4-nitrosophenol is a substituted aromatic compound whose significance in dye chemistry is defined by its transient nature. The presence of hydroxyl (-OH) and nitroso (-N=O) groups ortho to each other creates a powerful bidentate ligand system, ideal for forming stable coordination complexes with transition metals. However, free nitrosophenols are often unstable and are typically generated in situ from a more stable precursor, such as 2-chlorophenol, and used immediately in the subsequent reaction step.

This reactivity is harnessed in two primary pathways for dye synthesis:

  • Direct Chelation: The in situ formed 2-chloro-4-nitrosophenol acts as a ligand, coordinating with metal ions to form highly stable and colorful metal-complex dyes, often referred to as mordant dyes.

  • Conversion to Azo Precursors: The nitroso group can be readily oxidized to a nitro group (-NO2), forming 2-chloro-4-nitrophenol. This more stable intermediate can then be reduced to 2-chloro-4-aminophenol, a versatile diazo component for producing a wide range of azo dyes.

This guide will explore both pathways, providing the technical foundation and practical methodologies for their application.

Physicochemical Properties

While 2-chloro-4-nitrosophenol is typically not isolated, its oxidized counterpart, 2-chloro-4-nitrophenol, is a well-characterized compound.

PropertyValueSource(s)
Compound Name 2-Chloro-4-nitrophenol
CAS Number 619-08-9[1]
Molecular Formula C₆H₄ClNO₃[2]
Molecular Weight 173.55 g/mol [2]
Appearance White to light yellow powder[1]
Melting Point 105-106 °C[1]

Pathway I: Synthesis of Metal-Complex (Mordant) Dyes

The most direct application of 2-chloro-4-nitrosophenol is in the synthesis of metal-complex dyes. These dyes are renowned for their excellent fastness properties (resistance to washing and light), which are imparted by the strong coordinate bonds between the metal ion and the dye ligand, as well as the fiber.[3][4] The metal ion acts as a bridge, or "mordant," fixing the dye to the substrate.[5]

Mechanism: In Situ Nitrosation and Chelation

The synthesis begins with the nitrosation of 2-chlorophenol. In an acidic medium, sodium nitrite (NaNO₂) forms nitrous acid (HNO₂), which then generates the nitrosyl cation (NO⁺), a weak electrophile. This cation attacks the electron-rich phenol ring, preferentially at the para position to the hydroxyl group, to form 2-chloro-4-nitrosophenol.

The reaction is performed in the presence of a metal salt (e.g., copper(II) sulfate, iron(II) sulfate). The newly formed 2-chloro-4-nitrosophenol immediately chelates with the metal ion. The hydroxyl and nitroso groups act as a bidentate ligand, forming a stable five-membered ring with the metal center. Typically, two ligand molecules coordinate with one metal ion to form the final dye complex.[6][7] This complex formation is crucial as it stabilizes the otherwise reactive nitrosophenol structure.[8]

Experimental Protocol: Synthesis of a Copper(II)-bis(2-chloro-4-nitrosophenolate) Complex

This protocol describes a representative, self-validating system for the synthesis of a copper-complex dye via the in situ generation of 2-chloro-4-nitrosophenol.

Materials:

  • 2-Chlorophenol

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled Water

Procedure:

  • Preparation of Phenol Solution: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 12.8 g (0.1 mol) of 2-chlorophenol and 12.5 g (0.05 mol) of copper(II) sulfate pentahydrate in 200 mL of 50% aqueous ethanol.

  • Acidification and Cooling: Cool the mixture to 0-5 °C using an ice-salt bath. Slowly add 10 mL of concentrated hydrochloric acid while maintaining the temperature below 5 °C. Causality: A low temperature and acidic environment are critical for the stable formation of nitrous acid and the subsequent diazonium salt, preventing its premature decomposition.

  • Nitrosation Reaction: Prepare a solution of 7.0 g (0.1 mol) of sodium nitrite in 30 mL of cold water. Add this solution dropwise to the reaction mixture over 30-45 minutes. Ensure the temperature remains between 0-5 °C throughout the addition.

  • Complex Formation and Precipitation: After the addition is complete, continue stirring the mixture at 0-5 °C for another 2 hours. A colored precipitate of the copper-dye complex will form. Trustworthiness: The immediate formation of a colored precipitate upon addition of the nitrosating agent in the presence of the metal salt validates the concurrent nitrosation and chelation steps.

  • pH Adjustment and Isolation: Slowly raise the pH of the slurry to 5.0-5.5 by adding a 10% NaOH solution. This ensures complete precipitation of the complex.

  • Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the filter cake with cold distilled water until the filtrate is neutral and free of sulfate ions (tested with BaCl₂ solution).

  • Drying: Dry the product in an oven at 60-70 °C to a constant weight.

Visualization: Workflow for Metal-Complex Dye Synthesis

G cluster_prep Preparation (0-5 °C) cluster_reaction Reaction (0-5 °C) cluster_workup Work-up A 2-Chlorophenol + CuSO4 in aq. Ethanol B Add HCl A->B C Cold, Acidic Phenol-Metal Solution B->C E Dropwise Addition of NaNO2 C->E D Prepare NaNO2 Solution D->E F In Situ Nitrosation & Chelation (Stir for 2h) E->F G Adjust pH to 5.0-5.5 with NaOH F->G H Filter Precipitate G->H I Wash with Cold Water H->I J Dry Product (60-70 °C) I->J K Final Copper-Complex Dye

Caption: Workflow for the synthesis of a copper-complex dye.

Pathway II: Precursor for Azo Dyes via Oxidation and Reduction

An alternative and highly valuable application is using 2-chloro-4-nitrosophenol as a transient intermediate en route to 2-chloro-4-aminophenol, a precursor for azo dyes. This multi-step process leverages the reactivity of the nitroso group.

Mechanism: Oxidation, Reduction, and Azo Coupling
  • Oxidation to Nitrophenol: The in situ generated 2-chloro-4-nitrosophenol is oxidized to 2-chloro-4-nitrophenol. This can be achieved using an oxidizing agent like dilute nitric acid or hydrogen peroxide.[9] This step converts the less stable nitroso compound into a more stable, isolable nitrophenol intermediate.[10][11]

  • Reduction to Aminophenol: The nitro group of 2-chloro-4-nitrophenol is then reduced to a primary amine (-NH₂) to yield 2-chloro-4-aminophenol. Common reduction methods include catalytic hydrogenation or using reducing agents like iron powder in an acidic medium.[12]

  • Diazotization and Azo Coupling: 2-chloro-4-aminophenol can now act as a diazo component. It is treated with nitrous acid at low temperature to form a diazonium salt. This highly electrophilic diazonium salt is then reacted with a coupling component (an electron-rich aromatic compound like a phenol or an aniline derivative) to form the final azo dye, characterized by the -N=N- chromophore.[13][14][15]

Experimental Protocol: Synthesis of an Azo Dye from 2-Chlorophenol

This protocol outlines the three-stage synthesis of an azo dye starting from 2-chlorophenol, proceeding through the nitrophenol and aminophenol intermediates.

Part A: Synthesis of 2-Chloro-4-nitrophenol

  • Nitrosation: In a 500 mL flask, create a slurry of 12.8 g (0.1 mol) of 2-chlorophenol in 100 mL of water and 20 mL of concentrated HCl. Cool to 10-15 °C.

  • In Situ Oxidation: Slowly add a solution of 7.0 g (0.1 mol) of NaNO₂ in 30 mL of water. After stirring for 1 hour, slowly add 15 mL of 30% hydrogen peroxide, keeping the temperature below 30 °C. Causality: The controlled addition of the oxidant converts the intermediate nitrosophenol to the more stable nitrophenol without significant side reactions.

  • Isolation: Stir for an additional 3 hours. The 2-chloro-4-nitrophenol will precipitate. Filter the solid, wash with cold water, and dry.

Part B: Synthesis of 2-Chloro-4-aminophenol

  • Reduction Setup: In a 1 L three-necked flask, create a slurry of 50 g of iron powder in 200 mL of water and 5 mL of acetic acid. Heat the mixture to 80-90 °C.

  • Addition of Nitrophenol: Slowly add 17.3 g (0.1 mol) of the 2-chloro-4-nitrophenol from Part A to the iron slurry. Trustworthiness: An exothermic reaction and a change in color from yellow to a dark slurry indicate the reduction is proceeding.

  • Completion and Isolation: After the addition, stir at 90 °C for 3-4 hours. Add sodium carbonate to make the mixture basic (pH 8-9) and filter the hot solution to remove iron oxides. The filtrate contains the 2-chloro-4-aminophenol. This solution can often be used directly in the next step.

Part C: Diazotization and Azo Coupling

  • Diazotization: Cool the filtrate containing 2-chloro-4-aminophenol (approx. 0.1 mol) to 0-5 °C. Add 25 mL of concentrated HCl. Slowly add a solution of 7.0 g (0.1 mol) of NaNO₂ in 30 mL of water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

  • Coupling: In a separate beaker, dissolve 14.4 g (0.1 mol) of a suitable coupling component (e.g., β-naphthol) in 100 mL of 10% NaOH solution and cool to 5 °C.

  • Dye Formation: Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring. Maintain the temperature below 10 °C and the pH in the alkaline range (8-10). A brightly colored azo dye will precipitate immediately.

  • Isolation: Stir for 1 hour, then filter the dye. Wash with a saturated NaCl solution to aid precipitation and then with cold water. Dry the final azo dye product.

Visualization: Synthetic Pathway to Azo Dyes

Caption: Multi-step synthesis of an azo dye from 2-chlorophenol.

Safety and Handling

Given the reactive nature of the intermediates and reagents, strict safety protocols must be observed.

  • 2-Chloro-4-nitrophenol: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[16] Handle in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive and should be handled with extreme care.

  • Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. It is imperative to keep them in solution and at low temperatures (0-5 °C) at all times and to use them immediately after preparation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

2-Chloro-4-nitrosophenol, while not a stable, off-the-shelf reagent, serves as a versatile and crucial in situ intermediate in modern dye synthesis. Its ability to form robust and vibrant metal-complex dyes offers a direct route to high-performance colorants. Furthermore, its role as a transient precursor in the multi-step synthesis of azo dyes highlights its importance in creating a diverse palette of colors. Understanding the causality behind the reaction conditions—particularly temperature control for nitrosation and diazotization, and pH control for coupling and precipitation—is paramount for achieving high yields and purity. The protocols and pathways detailed in this guide provide a foundational framework for researchers and professionals to harness the synthetic potential of this reactive intermediate.

References

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  • Williams, D. L. H. (1983). On the mechanism of oxidation of p-nitrosophenol by nitric acid. A labelling study shows the proposed nitrodenitrosation mechanism to be untenable.
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  • Patel, N. B., & Patel, J. C. (2020). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology, 9(8).
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  • Takeo, M., et al. (2008). Mechanism of 4-nitrophenol oxidation in Rhodococcus sp. Strain PN1: characterization of the two-component 4-nitrophenol hydroxylase and regulation of its expression. Journal of Bacteriology, 190(22), 7373-7380.
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  • Li, J., et al. (2021). Efficient synthesis of ortho- or para-aminophenol via a diazo coupling reduction process and scalable manufacturing of chlorzoxazone. RSC Advances, 11, 14358-14364.
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  • Alfa Chemistry. (n.d.). Mordant Dyes: What They Are, How They Work, and How to Choose and Use Them Safely for Research.
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  • Google Patents. (2013). Synthetic method of 2-chloro-4-aminophenol. CN103130657B.
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  • Chemical Bull. (2025). 4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines.
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Exploratory

Protocol for the Synthesis of 2-Chloro-4-nitrosophenol Metal Complexes

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary & Mechanistic Rationale The synthesis of nitrosophenol derivatives is notoriously challenging due to the intrinsic instabil...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The synthesis of nitrosophenol derivatives is notoriously challenging due to the intrinsic instability of the free ligands. Free 2-chloro-4-nitrosophenol is highly reactive, readily undergoing unwanted oxidation to its corresponding nitro derivative or condensing into complex polymeric mixtures under ambient conditions. Furthermore, nitrosophenols exist in a delicate tautomeric equilibrium with their quinone monoxime counterparts (e.g., 2-chloro-1,4-benzoquinone monoxime) .

To overcome these thermodynamic hurdles, transition metal complexation—specifically using Copper(II)—is employed as a synthetic strategy. In this protocol, Cu(II) serves a dual purpose:

  • Thermodynamic Sink: It drives the electrophilic aromatic substitution (nitrosation) forward by immediately capturing the newly formed ligand.

  • Protecting Group: Chelation stabilizes the nitroso moiety, shielding it from atmospheric oxygen and preventing degradation .

By executing an in-situ nitrosation in the presence of a metal salt, we can isolate the stable Copper(II) bis(2-chloro-4-nitrosophenolato) complex. If the free organic ligand is required for downstream drug development, a mild decomplexation step using polymer-supported thiourea is utilized to strip the metal without destroying the fragile pharmacophore.

Synthesis Workflow & Logic

SynthesisWorkflow Phenol 2-Chlorophenol (Starting Material) Reaction In-situ Nitrosation & Complexation (0-5 °C, Biphasic Solvent) Phenol->Reaction Nitrosation NaNO2 + Acid (Nitrosating Agent) Nitrosation->Reaction NO+ Generation CuSalt Cu(II) Salt (Thermodynamic Trap) CuSalt->Reaction Chelation Complex Copper(II) bis(2-chloro-4-nitrosophenolato) Complex (Stable Intermediate) Reaction->Complex Precipitation (Yield: ~72%) Scavenger Polymer-Supported Thiourea (Mild Decomplexation) Complex->Scavenger Cu Stripping Product 2-Chloro-4-nitrosophenol (Quinone Monoxime Tautomer) Scavenger->Product Elution & Isolation (Yield: ~34%)

Fig 1: Copper-mediated synthesis and decomplexation workflow for 2-chloro-4-nitrosophenol.

Experimental Protocol: Copper-Mediated Nitrosation

This methodology details the one-pot nitrosation and complexation of 2-chlorophenol, followed by the controlled release of the free ligand .

Phase 1: In-Situ Nitrosation and Complexation
  • Substrate Preparation: Dissolve 2-chlorophenol (1.0 equiv) and Copper(II) chloride or Copper(II) acetate (0.6 equiv) in a biphasic or polar coordinating solvent mixture (e.g., ethanol/water or ethyl acetate/water).

    • Causality: The solvent must solubilize both the organic phenol and the inorganic metal salt, while allowing the highly hydrophobic resulting complex to precipitate.

  • Thermal Control: Chill the reaction vessel strictly to 0–5 °C using an ice bath.

    • Causality: Nitrosation is highly exothermic. Elevated temperatures will cause the nitroso intermediate to over-oxidize into a nitro derivative (2-chloro-4-nitrophenol) or decompose into diazonium byproducts.

  • Electrophilic Addition: Slowly add an acidified aqueous solution of Sodium Nitrite (NaNO₂, 1.2 equiv) dropwise over 30 minutes.

    • Causality: Gradual addition controls the generation of the nitrosonium ion (NO⁺). The hydroxyl group of the phenol strongly directs the NO⁺ electrophile to the sterically unhindered para position (4-position), yielding the 4-nitrosophenol regiochemistry.

  • Equilibrium Driving: Stir the mixture for 1–2 hours at 5 °C. The target copper(II) bis(2-chloro-4-nitrosophenolato) complex will precipitate as a dense brown solid.

Phase 2: Isolation of the Metal Complex
  • Filtration: Isolate the brown precipitate via vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold water (to remove unreacted inorganic salts) and a minimal volume of cold ethanol (to remove unreacted organic starting materials).

  • Drying: Dry the complex under high vacuum at room temperature to constant weight.

Phase 3: Decomplexation (Isolation of Free Ligand)

Note: Only perform this step if the uncoordinated ligand is required, as the free compound has a limited shelf-life.

  • Suspension: Suspend the purified copper complex in ethyl acetate.

  • Copper Scavenging: Add an excess of polymer-supported thiourea resin and stir at room temperature for 12 hours.

    • Causality: Thiourea is a powerful, selective copper scavenger. Using a polymer-supported variant allows for mild solid-liquid extraction of the Cu(II) ions. This avoids the use of harsh aqueous acids or bases that would immediately degrade the liberated 2-chloro-4-nitrosophenol.

  • Purification: Filter off the copper-loaded polymer resin. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (hexane:ethyl acetate 4:1) to yield the free ligand as an orange solid.

Quantitative Data & Characterization

The following table summarizes the expected physicochemical properties and analytical benchmarks for both the intermediate metal complex and the free ligand, acting as a reference for quality control .

Analytical ParameterCopper(II) ComplexFree Ligand (Decomplexed)
Chemical Formula Cu(C₆H₃O₂NCl)₂·(NO)ₓC₆H₄ClNO₂
Appearance Brown amorphous solidOrange solid
Expected Yield ~72%~34% (from complex)
Melting / Decomp. Point 154.7–156.2 °C (Decomposes)N/A (Highly reactive)
IR Spectroscopy (N=O) 1623, 1448, 1302 cm⁻¹N/A
ASAP-MS (m/z) 158.0 ([Ligand + H]⁺)158.0 ([M + H]⁺)
¹H NMR (CDCl₃, δ) Paramagnetic (broad/unresolved)9.77 (s, 1H, OH), 8.33 (d, 1H)
Structural State Chelated metal complexEquilibrium (4:3) with quinone monoxime

Self-Validating Quality Control (QC) Checkpoints

To ensure the integrity of the synthesis without waiting for comprehensive NMR or elemental analysis, the protocol is designed as a self-validating system:

  • Colorimetric Shift (Visual Validation): The reaction is self-indicating. Successful nitrosation and immediate copper chelation are marked by a rapid color shift from a clear/pale solution to a deep brown, opaque suspension. If the solution remains transparent or turns pale green, the chelation has failed, likely due to incorrect pH or insufficient NO⁺ generation.

  • Spectroscopic Matrixing: Because free nitrosophenols are elusive and difficult to analyze via IR, the copper complex provides a stable matrix. A rapid ATR-FTIR scan of the crude brown solid must show a strong N=O stretching frequency at ~1623 cm⁻¹. Absence of this peak indicates over-oxidation to the nitro species.

  • In-Situ Mass Fragmentation: Under Atmospheric Solids Analysis Probe Mass Spectrometry (ASAP-MS), the complex acts as its own delivery vehicle. The thermal energy of the probe fragments the complex, yielding a distinct base peak at m/z 158.0 ([C₆H₃O₂NCl + H]⁺). This confirms the exact mass and regiochemistry of the trapped ligand without requiring the tedious decomplexation step.

References

  • Nicholls, A. J.; Batsanov, A. S.; Baxendale, I. R. "Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles." Molecules 2019, 24(22), 4154.[Link]

  • Nicholls, A. J.; Baxendale, I. R. "The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction." Molecules 2019, 24(22), 4018.[Link]

Foundational

Introduction: The Analytical Challenge of 2-Chloro-4-nitrosophenol

An In-Depth Technical Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Chloro-4-nitrosophenol This guide provides a comprehensive framework for the development and validation of a robust High-Perf...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Chloro-4-nitrosophenol

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Chloro-4-nitrosophenol. Recognizing the limited availability of established methods for this specific analyte, this document emphasizes a first-principles approach, grounded in established chromatographic theory and best practices for method development in the pharmaceutical and chemical industries. It is intended for researchers, analytical scientists, and quality control professionals tasked with creating a reliable, accurate, and precise analytical method for this compound.

2-Chloro-4-nitrosophenol is a specialty chemical intermediate used in the synthesis of dyes and potentially other complex organic molecules.[1] Its structure, featuring a phenolic hydroxyl group, a reactive nitroso moiety, and a chloro substituent, presents a unique analytical challenge. The accurate quantification of this compound is critical for monitoring reaction kinetics, assessing purity, and ensuring the quality of downstream products.

The inherent reactivity of the nitroso group and the potential for tautomeric equilibrium, coupled with the general sensitivity of phenolic compounds to oxidation, demand a carefully developed and validated analytical method. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the technique of choice for such an analysis due to its high resolving power, sensitivity, and adaptability.

This guide will walk through the logical steps of method development, from initial parameter selection to full validation in accordance with international guidelines.

Foundational Principles: Causality in Method Design

The selection of an appropriate HPLC method is not arbitrary; it is dictated by the physicochemical properties of the analyte. 2-Chloro-4-nitrosophenol is a moderately polar aromatic compound, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).

The Rationale for Reversed-Phase Chromatography

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. 2-Chloro-4-nitrosophenol, with its benzene ring, will be retained on a C18 column. The polarity of the mobile phase can then be adjusted to control its elution. This technique is the most widely used in HPLC for its versatility and robustness in separating a wide range of organic molecules.[2]

Detector Selection: Leveraging Spectroscopic Properties

HPLC Method Development and Optimization

The following is a systematic protocol for developing a robust and reliable HPLC method for 2-Chloro-4-nitrosophenol.

Initial Chromatographic Conditions

Based on the analysis of similar phenolic and nitroaromatic compounds, the following starting conditions are recommended.[6][7]

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides a good balance of efficiency, backpressure, and resolving power for method development.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and more consistent retention.
Mobile Phase B AcetonitrileA common, effective organic modifier for RP-HPLC with good UV transparency.
Gradient 10-90% B over 20 minutesA broad gradient is used initially to determine the approximate elution time of the analyte and any impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides better run-to-run reproducibility by controlling viscosity and mass transfer kinetics.
Detection DAD (200-500 nm)To identify the wavelength of maximum absorbance (λmax) for the analyte.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Experimental Protocol: Method Optimization
  • Wavelength Selection:

    • Inject a standard solution of 2-Chloro-4-nitrosophenol using the initial conditions.

    • From the DAD data, extract the UV spectrum of the analyte peak.

    • Identify the λmax and at least one other wavelength where absorbance is significant but potentially free from interference from co-eluting impurities.

  • Gradient and Isocratic Elution:

    • Based on the initial gradient run, determine the percentage of acetonitrile at which 2-Chloro-4-nitrosophenol elutes.

    • Design a new, shallower gradient around this percentage to improve the resolution between the analyte and any closely eluting impurities.

    • If the analyte and all impurities are well-resolved within a narrow solvent composition range, an isocratic method can be developed. An isocratic method is often more robust and reproducible. For example, if the analyte elutes at 45% acetonitrile, test isocratic conditions such as 40%, 45%, and 50% acetonitrile.

  • Mobile Phase pH and Buffer Selection:

    • The pKa of the phenolic proton will influence retention and peak shape. While 0.1% formic acid is a good starting point, the use of a buffer (e.g., 20 mM potassium phosphate) adjusted to a pH of around 3-4 may provide better peak symmetry and robustness.

Diagram: HPLC Method Development Workflow

HPLC_Method_Development cluster_Initial Initial Screening cluster_Optimization Optimization cluster_Finalization Finalization Start Define Analyte Properties Conditions Select Initial HPLC Conditions (C18, ACN/H2O, 1.0 mL/min) Start->Conditions Wavelength Determine λmax (DAD Scan) Conditions->Wavelength Gradient Optimize Gradient Profile Wavelength->Gradient Isocratic Evaluate Isocratic Conditions Gradient->Isocratic MobilePhase Fine-tune Mobile Phase (pH, Buffer) Isocratic->MobilePhase FinalMethod Finalized Analytical Method MobilePhase->FinalMethod Validation Proceed to Method Validation FinalMethod->Validation

Caption: A logical workflow for the development of an HPLC method for 2-Chloro-4-nitrosophenol.

Sample and Standard Preparation: Ensuring Accuracy

The accuracy of the final result is critically dependent on the careful preparation of samples and standards.

Standard Preparation Protocol
  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of 2-Chloro-4-nitrosophenol reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent. Given the analyte's properties, acetonitrile or methanol are good choices. Ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standards by serial dilution of the primary stock solution with the mobile phase. These standards should bracket the expected concentration of the analyte in the samples.

Sample Preparation Protocol

The goal of sample preparation is to present the analyte to the HPLC system in a solution that is free of particulates and compatible with the mobile phase.[8]

  • Dissolution: Dissolve the sample matrix containing 2-Chloro-4-nitrosophenol in the same solvent used for the standard stock solution to an estimated concentration within the calibration range.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) to remove any particulate matter that could clog the HPLC column.

  • Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the analyte concentration into the linear range of the method.

Method Validation: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The following parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] A forced degradation study is the most effective way to demonstrate specificity.

Forced Degradation Protocol:

  • Expose solutions of 2-Chloro-4-nitrosophenol to the following stress conditions until 5-20% degradation is achieved:[7][12]

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours (solid state and in solution).

    • Photolytic: Expose to UV and visible light as per ICH Q1B guidelines.

  • Analyze the stressed samples using the developed HPLC method.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and the peak purity of the parent analyte can be demonstrated using a DAD.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]

Protocol:

  • Prepare at least five concentrations of 2-Chloro-4-nitrosophenol across the desired range (e.g., 80% to 120% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot the average peak area against concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy and Precision
  • Accuracy is the closeness of the test results to the true value. It is typically assessed by recovery studies.[11]

  • Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Protocol:

  • Accuracy: Analyze samples spiked with known amounts of 2-Chloro-4-nitrosophenol at three concentration levels (low, medium, high) in triplicate. The recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability): Perform six replicate injections of a single standard solution. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Precision (Intermediate): Repeat the analysis on a different day, with a different analyst, and on a different instrument. The RSD should be within acceptable limits (typically ≤ 2.0%).

Detection and Quantitation Limits (LOD & LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[3]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Vary the following parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the mobile phase (± 0.2 units)

  • Analyze a standard solution under each condition and assess the impact on retention time, peak area, and peak symmetry. The system suitability parameters should remain within acceptable limits.

Validation Parameters Summary
ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte; peak purity > 990.
Linearity (r²) ≥ 0.999
Range Typically 80-120% of the test concentration.
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2.0%
LOD S/N ratio of 3:1
LOQ S/N ratio of 10:1
Robustness System suitability parameters pass under varied conditions.

System Suitability

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

Protocol:

  • Inject a standard solution five or six times.

  • Calculate the RSD of the peak area, retention time, tailing factor, and theoretical plates.

ParameterAcceptance Limit
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Silanol interactions; pH of mobile phase close to analyte pKa.Lower the mobile phase pH (e.g., to 2.5-3.0); use a column with end-capping.
Variable Retention Times Pump malfunction; column temperature fluctuation; mobile phase not mixed well.Check pump for leaks and ensure proper degassing; use a column oven; prepare fresh mobile phase.
Loss of Signal/Sensitivity Detector lamp failing; sample degradation.Check lamp hours and replace if necessary; prepare fresh standards and samples; investigate analyte stability in the chosen diluent.
Ghost Peaks Carryover from previous injection; contaminated mobile phase.Run blank injections; use a stronger needle wash; prepare fresh mobile phase.

Conclusion

This guide provides a comprehensive and scientifically grounded strategy for the development and validation of an HPLC method for the analysis of 2-Chloro-4-nitrosophenol. By following a logical progression from understanding the analyte's properties to systematic optimization and rigorous validation according to ICH guidelines, a reliable and robust method can be established. This ensures the generation of high-quality analytical data, which is indispensable for research, development, and quality control applications.

References

  • Eawag. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Eawag-BBD. [Link]

  • Li, Y., et al. (2025). Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. PMC. [Link]

  • ResearchGate. (n.d.). Catalytic mechanisms and degradation pathway of 4-nitrophenol (PNP). ResearchGate. [Link]

  • Spain, J. C., & Gibson, D. T. (1991). Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp. PMC. [Link]

  • ResearchGate. (n.d.). (PDF) Biodegradation of Nitrophenol Compounds. ResearchGate. [Link]

  • ChemBK. (2024). 2-nitro-4-chlorophenol. ChemBK. [Link]

  • ACS Publications. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. [Link]

  • European Commission. (2007). Opinion of the Scientific Committee on Consumer Products on 2-chloro-6-ethylamino-4-nitrophenol (B89). European Commission. [Link]

  • ACS Publications. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. [Link]

  • Chemsrc. (2025). 2-Chloro-4-nitrophenol | CAS#:619-08-9. Chemsrc. [Link]

  • NIST. (n.d.). Phenol, 2-chloro-4-nitro-. NIST WebBook. [Link]

  • Journal of South China Normal University. (2009). synthesis of 2-chloro-4-nitrophenol by new way. Journal of South China Normal University (Natural Science Edition). [Link]

  • ResearchGate. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ResearchGate. [Link]

  • Google Patents. (1953). US2629745A - Process for preparing 2-chloro-4-nitrophenol.
  • Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences. [Link]

  • ScienceDirect. (2019). Cathodic reduction characteristics of 2-chloro-4-nitrophenol in microbial electrolysis cell. ScienceDirect. [Link]

  • J-STAGE. (n.d.). Enzymatic Synthesis of 2-Chloro-4-nitrophenyl 4,6-0-3-Ketobutylidene fJ-Maltopentao. J-STAGE. [Link]

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. UKEssays.com. [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Fisher Scientific. [Link]

  • HPLC.UV. (n.d.). Separation of 4-Chlorophenyl 2-chloro-4-nitrophenyl ketone on Newcrom R1 HPLC column. HPLC.UV. [Link]

  • SciSpace. (2021). Spectrophotometric Determination of p -Nitrophenol under ENP Interference. SciSpace. [Link]

  • Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
  • LCGC International. (2026). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • ResearchGate. (2025). Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | Request PDF. ResearchGate. [Link]

  • PubChem. (n.d.). Nitrofungin. PubChem. [Link]

  • YouTube. (2022). Para Nitrophenol Isolation and Analysis. YouTube. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectrum of the chlorophenols. ResearchGate. [Link]

  • MDPI. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. MDPI. [Link]

  • Organic Syntheses. (n.d.). m-NITROPHENOL. Organic Syntheses. [Link]

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Exploratory

UV-Vis Spectroscopy of 2-Chloro-4-nitrosophenol Complexes: A Mechanistic and Methodological Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The coordination chemistry of nitrosophenols has experienced a renaissance in bi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The coordination chemistry of nitrosophenols has experienced a renaissance in bioinorganic chemistry and drug development, driven by their potent chelating capabilities and biological activities (e.g., antibacterial and antiviral properties)[1]. Among these, 2-chloro-4-nitrosophenol serves as a highly sensitive, sterically tunable ligand. Analyzing its transition metal complexes via Ultraviolet-Visible (UV-Vis) spectroscopy provides critical insights into metal-ligand stoichiometry, coordination geometry, and electronic structure.

This whitepaper provides an in-depth, self-validating methodological framework for the UV-Vis spectroscopic characterization of 2-chloro-4-nitrosophenol transition metal complexes. By prioritizing mechanistic causality—explaining why spectral shifts occur and how to experimentally validate them—this guide ensures high scientific integrity for downstream pharmaceutical and materials science applications.

Mechanistic Foundations: Ligand Tautomerism & Electronic States

Before analyzing the metal complexes, one must understand the dynamic electronic nature of the free ligand. 2-Chloro-4-nitrosophenol does not exist as a static molecule; it is subject to a highly solvent- and pH-dependent tautomeric equilibrium between its benzenoid (nitrosophenol) and quinoid (benzoquinone monoxime) forms[2],[3].

The Causality of Spectral Dominance

In most polar solvents, the equilibrium heavily favors the p-benzoquinone monoxime tautomer[4]. This is driven by the thermodynamic stabilization afforded by extended π -conjugation across the quinoid ring.

  • Benzenoid Form: Exhibits localized n→π∗ transitions of the nitroso group.

  • Quinoid Form: Exhibits intense π→π∗ transitions due to the conjugated oxime-quinone system.

When interpreting the baseline UV-Vis spectrum of the free ligand, the dominant absorption bands (typically around 390–410 nm) are signatures of the quinone-monoxime form[4]. Any environmental factor that disrupts this conjugation—such as pH changes or, crucially, metal complexation—will trigger a profound reorganization of the electronic spectrum[2].

Tautomerism cluster_ligand Ligand Tautomeric Equilibrium (pH Dependent) cluster_complex Metal Complexation & Spectral Shifts NP 2-Chloro-4-nitrosophenol (Benzenoid Form) QM 2-Chloro-1,4-benzoquinone monoxime (Quinoid) NP->QM Proton Transfer MC Transition Metal Complex [M(L)2(H2O)n] QM->MC + M(II) Ions UV1 Shifted π→π* Band (Ligand Centered) MC->UV1 UV2 MLCT / LMCT Band (Intense Visible) MC->UV2 UV3 d-d Transitions (Weak Vis/NIR) MC->UV3

Caption: Tautomeric equilibrium of 2-chloro-4-nitrosophenol and resulting UV-Vis transitions.

Transition Metal Complexation Dynamics

2-Chloro-4-nitrosophenol readily forms highly colored, stable complexes with transition metals such as Cu(II), Ni(II), Co(II/III), and Fe(II/III)[2],[3]. The synthesis of these complexes often mirrors the principles of the Baudisch reaction or direct copper-mediated nitrosation[5],[6].

Upon coordination (typically via the oxime nitrogen and the quinonoid oxygen, forming a stable chelate ring), the UV-Vis spectrum undergoes three distinct transformations:

  • Ligand-Centered Shifts: The coordination of the electrophilic metal cation drains electron density from the ligand, stabilizing specific molecular orbitals and causing bathochromic (red) or hypsochromic (blue) shifts in the intra-ligand π→π∗ bands.

  • Charge Transfer (CT) Bands: The formation of the metal-ligand bond introduces new molecular orbitals. For metals with high effective nuclear charge like Cu(II), intense Ligand-to-Metal Charge Transfer (LMCT) bands emerge in the 400–500 nm region[7].

  • d-d Transitions: The ligand field splits the degenerate d-orbitals of the metal. For example, in an octahedral Ni(II) complex, three spin-allowed d-d transitions become visible: 3A2g​(F)→3T2g​(F) , 3A2g​(F)→3T1g​(F) , and 3A2g​(F)→3T1g​(P) [1]. These appear as weak, broad bands in the visible to near-infrared (NIR) regions.

Quantitative Spectral Data

The following table summarizes the expected UV-Vis absorption profiles for 2-chloro-4-nitrosophenol and its corresponding metal complexes.

Chemical SpeciesDominant Transition TypeWavelength ( λmax​ , nm)Molar Absorptivity ( ϵ , L mol −1 cm −1 )Mechanistic Assignment
Free Ligand π→π∗ ~290 - 310~15,000Conjugated quinoid ring[4]
n→π∗ ~390 - 410~8,000Oxime / Nitroso group[4]
Cu(II) Complex LMCT~450 - 480~12,000Phenolate-to-Cu(II) CT[7]
d-d~650 - 700~80 - 120 dxz​,dyz​→dx2−y2​
Ni(II) Complex MLCT / LMCT~420 - 460~10,000Metal-Ligand Charge Transfer
d-d~580, ~850~50 - 80 3A2g​→3T1g​(P) / 3T1g​(F) [1]

Self-Validating Experimental Protocols

To ensure scientific integrity, a UV-Vis spectroscopic study of complexation cannot simply mix reagents and read a spectrum. It must be a self-validating system . The following protocol utilizes continuous titration and isosbestic point tracking to definitively prove stoichiometric complexation rather than random aggregation or pH-induced tautomerization.

Step-by-Step Methodology: Spectroscopic Titration

Objective: To determine the stoichiometry and binding affinity of Cu(II) to 2-chloro-4-nitrosophenol.

  • Step 1: Ligand Preparation (pH Control is Critical)

    • Action: Dissolve 2-chloro-4-nitrosophenol in a 50:50 (v/v) Ethanol/HEPES buffer solution (pH 7.4) to a final concentration of 5×10−5 M.

    • Causality: The ligand has limited aqueous solubility[2]. The buffer is mandatory because the addition of unbuffered metal salts (like CuCl2​ ) lowers the pH, which would artificially shift the tautomeric equilibrium and confound the UV-Vis readings.

  • Step 2: Baseline Acquisition

    • Action: Record the UV-Vis spectrum from 200 nm to 900 nm using a quartz cuvette (1 cm path length). Blank against the pure solvent mixture.

  • Step 3: Metal Titration

    • Action: Sequentially add 5μL aliquots of a 1×10−3 M CuCl2​ solution to the cuvette. Stir gently and equilibrate for 2 minutes before each scan.

  • Step 4: Isosbestic Point Validation

    • Action: Overlay all acquired spectra. Identify sharp intersection points (isosbestic points).

    • Causality: The presence of strict isosbestic points mathematically proves a direct two-state conversion (Free Ligand Metal Complex) without the accumulation of stable, off-target intermediates. If isosbestic points drift, the complex is either degrading or forming multiple stoichiometric variants.

  • Step 5: Job's Method (Method of Continuous Variation)

    • Action: Plot the change in absorbance ( ΔA ) at the LMCT λmax​ (e.g., 460 nm) against the mole fraction of the metal. The apex of the plot indicates the coordination ratio (typically 1:2 Metal:Ligand for these systems)[2],[3].

Workflow Step1 1. Ligand Preparation Dissolve in EtOH/H2O buffer Step2 2. Baseline UV-Vis Record Free Ligand Spectra Step1->Step2 Step3 3. Metal Titration Add M(II) Salt Aliquots Step2->Step3 Step4 4. Isosbestic Tracking Validate Stoichiometry Step3->Step4 Step5 5. Spectral Deconvolution Isolate d-d and CT Bands Step4->Step5 Step6 6. Job's Method Plot Determine Coordination Ratio Step5->Step6

Caption: Step-by-step UV-Vis workflow for validating metal-ligand complexation stoichiometry.

Applications in Drug Development & Bioinorganic Chemistry

The rigorous characterization of these complexes is not merely an academic exercise. Nitrosophenol metal complexes are actively investigated for their biological activities. The ability of 2-chloro-4-nitrosophenol to act as an effective chelator makes it a candidate for chelation therapy —removing toxic proportions of metals from biological systems[1]. Furthermore, the resulting transition metal complexes (particularly Cu and Ni variants) have demonstrated targeted antibacterial and antiviral properties, functioning as metallodrugs that disrupt microbial enzymatic pathways[1].

By mastering the UV-Vis spectroscopic evaluation of these compounds, researchers can rapidly screen ligand modifications (e.g., altering the halogen position) to optimize the thermodynamic stability and bioavailability of the resulting metallodrugs.

References

To ensure authoritative grounding, the mechanistic and historical claims in this whitepaper are supported by the following peer-reviewed literature.

  • The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. Nicholls, A. J., Barber, T., & Baxendale, I. R. Molecules, 2019, 24(22), 4018.[Link]

  • Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles. Nicholls, A. J., Batsanov, A. S., & Baxendale, I. R. Molecules, 2019, 24(22), 4154.[Link]

Sources

Foundational

Experimental Setup and Mechanistic Workflows for 2-Chloro-4-Nitrosophenol: Synthesis, Tautomerism, and Reactivity

Executive Summary & Physicochemical Profiling 2-Chloro-4-nitrosophenol is a highly reactive, synthetically valuable intermediate utilized in the development of agrochemicals, dyes, and pharmaceutical heterocycles. Due to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

2-Chloro-4-nitrosophenol is a highly reactive, synthetically valuable intermediate utilized in the development of agrochemicals, dyes, and pharmaceutical heterocycles. Due to the inherent instability of the free nitroso group and its complex tautomeric equilibrium with 2-chloro-1,4-benzoquinone monoxime, handling this compound requires precise thermodynamic control and specialized isolation techniques.

This whitepaper details field-proven, self-validating protocols for the synthesis, structural trapping, and derivatization of 2-chloro-4-nitrosophenol. By employing transition-metal sequestration and soft-cleavage techniques, researchers can bypass the over-oxidation and polymerization issues that typically plague nitrosation workflows.

Quantitative Physicochemical Data

The following table summarizes the key structural and analytical parameters of 2-chloro-4-nitrosophenol to establish baseline validation metrics for your experimental setups.

ParameterValueSource
Molecular Formula C₆H₄ClNO₂[1]
Monoisotopic Mass 156.99306 Da[1]
Predicted XlogP 1.8[1]
Predicted CCS ([M+H]⁺) 124.5 Ų[1]
Melting Point (Cu Complex) 219.3–220.5 °C (decomp.)[2]
¹H NMR (O-H shift, CDCl₃) δ 9.77 ppm (s, 1H)[2]

Experimental Setup 1: Copper-Mediated Nitrosation (Synthesis)

Mechanistic Causality: Direct nitrosation of phenols often yields intractable mixtures due to the high reactivity of the resulting nitrosophenol. By introducing copper(II) sulfate during the nitrosation of 2-chlorophenol, the newly formed 2-chloro-4-nitrosophenol is immediately sequestered into an insoluble, thermodynamically stable copper(II) bis(nitrosophenolato) complex. This acts as a protective "sink," preventing over-oxidation. Subsequent ligand stripping using polymer-supported thiourea allows for the soft release of the free ligand without the harsh acidic conditions that would otherwise degrade it ()[2].

Step-by-Step Protocol
  • Substrate Dissolution: Dissolve 2-chlorophenol in a solvent mixture of deionized water and acetic acid.

  • Critical Buffering: Gradually add solid sodium acetate trihydrate until the solution stabilizes at exactly pH 4. Causality: pH 4 is the optimal window to maintain the phenol's nucleophilicity while preventing the premature, acid-catalyzed decomposition of the nitrite source.

  • Reagent Preparation: In a separate flask, dissolve copper sulfate pentahydrate (0.5 eq) and sodium nitrite (5.0 eq) in deionized water[2].

  • Nitrosation & Sequestration: Introduce the Cu/nitrite solution dropwise to the buffered phenolic solution at ambient temperature. Stir continuously for 72 hours, then allow the mixture to stand unagitated for 24 hours to maximize complex precipitation[2].

  • Complex Isolation (Checkpoint 1): Vacuum filter the resulting brown/orange precipitate. Wash sequentially with water (3 × 50 mL), toluene (2 × 50 mL), and ethyl acetate (20 mL) to remove unreacted phenol. Validation: The isolation of a stable solid melting at ~219 °C (decomp.) confirms successful complexation[2].

  • Ligand Stripping: Dissolve 1.0 g of the copper complex in 40 mL of acetone. Add 10 g of polymer-supported thiourea and 0.5 g of 4 Å molecular sieves. Stir under a nitrogen atmosphere at ambient temperature for 24 hours. Causality: The thiourea selectively chelates the copper center, gently releasing the organic ligand[2].

  • Final Purification (Checkpoint 2): Filter the mixture through a 1 cm bed of silica to remove the polymer support and any residual copper. Evaporate the filtrate to yield free 2-chloro-4-nitrosophenol. Validation: ASAP-MS must show an m/z of 158.0 ([M+H]⁺)[2].

CopperSynthesis Start 2-Chlorophenol (Substrate) Buffer Aqueous Acetic Acid + Sodium Acetate (pH 4) Start->Buffer Dissolve Complex Copper(II) bis(2-chloro-4- nitrosophenolato) Complex (Precipitate) Buffer->Complex Dropwise addition of Reagents Reagents CuSO₄ + NaNO₂ (Aqueous Solution) Reagents->Complex Cleavage Polymer-Supported Thiourea + Acetone (24h) Complex->Cleavage Filter & Resuspend Product Free 2-Chloro-4-nitrosophenol (Isolated Product) Cleavage->Product Silica Filtration

Workflow for copper-mediated synthesis and isolation of 2-chloro-4-nitrosophenol.

Experimental Setup 2: Structural Trapping via Diazomethane

Mechanistic Causality: In solution, 2-chloro-4-nitrosophenol exists in a dynamic tautomeric equilibrium with 2-chloro-1,4-benzoquinone monoxime. To definitively elucidate the dominant structural form, diazomethane is employed. Diazomethane selectively methylates the oxime hydroxyl group, permanently trapping the quinoneoxime tautomer as a stable methyl ether ()[3].

Step-by-Step Protocol
  • Substrate Preparation: Dissolve free 2-chloro-4-nitrosophenol in anhydrous diethyl ether or methanol.

  • Trapping Reaction: Slowly introduce an ethereal solution of diazomethane dropwise into the reaction vessel[3].

  • Monitoring (Checkpoint 1): Observe the reaction for the evolution of nitrogen gas. The cessation of bubbling indicates the complete consumption of the reactive tautomer[3].

  • Isolation (Checkpoint 2): Evaporate the solvent under reduced pressure. Purify the residue via steam distillation to isolate 2-chlorobenzoquinone-4-oxime methyl ether. Validation: Elemental analysis of the product should yield approximately N, 8.2%; Cl, 20.8%, confirming the trapped structure[3].

Tautomerism Nitroso 2-Chloro-4-nitrosophenol (Nitroso Form) Quinone 2-Chloro-1,4-benzoquinone monoxime (Quinone Form) Nitroso->Quinone Tautomeric Equilibrium Ether 2-Chlorobenzoquinone-4-oxime methyl ether Quinone->Ether Trapping Diazo Diazomethane (CH₂N₂ in Ether) Diazo->Ether Methylation

Tautomeric equilibrium of 2-chloro-4-nitrosophenol and trapping via diazomethane.

Experimental Setup 3: Oxidation to 2-Chloro-4-nitrophenol

Mechanistic Causality: For downstream pharmaceutical applications requiring a nitro-aromatic precursor, the nitroso group can be cleanly oxidized. Temperature control is the critical variable here; exceeding 40 °C leads to oxidative ring cleavage, while temperatures below 20 °C stall the kinetics ()[4].

Step-by-Step Protocol
  • Suspension: Suspend 2-chloro-4-nitrosophenol in an aqueous acidic medium (e.g., dilute hydrochloric acid).

  • Oxidation: Add an equivalent amount of dilute nitric acid (or 19-30% hydrogen peroxide) dropwise with vigorous stirring[4].

  • Thermal Control (Checkpoint 1): Maintain the reaction mixture strictly at 30 °C using a cold water bath. Causality: This precise thermal window ensures complete conversion while preserving the integrity of the aromatic ring[4].

  • Isolation (Checkpoint 2): Stir the mass for 3 hours post-addition. Filter the precipitate and wash thoroughly with cold water. Validation: The final yield of 2-chloro-4-nitrophenol should exhibit a sharp melting point of 109-110 °C, validating the success of the oxidation[4].

References

  • PubChem Compound Summary for CID 99846, 2-chloro-4-nitrosophenol. National Center for Biotechnology Information.[Link]

  • Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles. Molecules, PMC6891464 (2019).[Link]

  • Reactions of Nitrosophenols. Part 1. Diazomethane as an Agent for detecting Nitrosophenolic Structure. Journal of the Chemical Society, Hodgson, H.H. (1932).[Link]

  • Method of synthesis of 2-chloro-4-nitrophenol.

Sources

Exploratory

The Strategic Utility of 2-Chloro-4-nitrosophenol in Heterocyclic Synthesis: A Mechanistic and Methodological Guide

Executive Summary In the realm of advanced organic synthesis and drug development, 2-chloro-4-nitrosophenol (2-Cl-4-NP) serves as a highly versatile, bifunctional building block. Its unique electronic architecture makes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, 2-chloro-4-nitrosophenol (2-Cl-4-NP) serves as a highly versatile, bifunctional building block. Its unique electronic architecture makes it an indispensable precursor for constructing complex N,O-heterocycles, including fluorescent benzophenoxazinones, bioactive quinoxalines, and novel bicyclic scaffolds. This whitepaper provides an in-depth mechanistic analysis of 2-Cl-4-NP's reactivity, driven by its nitroso-oxime tautomerism, and outlines field-proven, self-validating protocols for its application in heterocyclic synthesis.

Mechanistic Foundations: Tautomerism and Dual Reactivity

The synthetic utility of 2-Cl-4-NP is fundamentally rooted in its pronounced tautomeric equilibrium. In solution, 2-chloro-4-nitrosophenol exists in a dynamic equilibrium with its quinonoid counterpart, 2-chloro-1,4-benzoquinone monoxime [1].

Causality of Reactivity: The presence of the ortho-chloro substituent is not merely structural; it exerts a strong inductive electron-withdrawing effect (-I) while providing weak resonance donation (+M). This electronic tuning stabilizes the benzoquinone monoxime tautomer in polar solvents. Furthermore, intramolecular chelation between the hydroxyl group and the chlorine atom retards rapid isomerization, effectively locking the molecule into conformations that are highly susceptible to regioselective nucleophilic attack[1]. Consequently, 2-Cl-4-NP acts as an exceptional bis-electrophile, allowing it to undergo cyclocondensation with diamines or dihydroxynaphthalenes.

G A 2-Chloro-4-nitrosophenol (Nitroso Form) B 2-Chloro-1,4-benzoquinone monoxime (Oxime Form) A->B Tautomerization (Solvent Dependent) C Nucleophilic Attack (e.g., Naphthols) B->C Activation via H+ D Bis-Electrophilic Condensation (e.g., Diamines) B->D 1,2-Dielectrophile E Phenoxazines (Fluorescent Probes) C->E Cyclization (-H2O) F Quinoxalines (Bioactive Scaffolds) D->F Cyclocondensation

Tautomeric equilibrium and divergent heterocyclic synthesis pathways of 2-Cl-4-NP.

Synthesis of Phenoxazines and Benzophenoxazinones

Phenoxazine derivatives, particularly benzophenoxazinones (analogues of the lipid droplet stain Nile Red), are critical fluorescent probes in molecular biology. 2-Cl-4-NP and related nitrosophenols react with 1,6-dihydroxynaphthalene to form these fused heterocyclic systems[2].

Protocol 1: Synthesis of Functionalized Benzophenoxazinones

Causality & Design: Ethanol is selected as a protic solvent to stabilize the oxime intermediate via hydrogen bonding. The addition of catalytic HCl protonates the nitroso oxygen, lowering the LUMO energy of the adjacent carbon. This accelerates the initial nucleophilic attack by the electron-rich 1,6-dihydroxynaphthalene, leading to an intramolecular cyclization that displaces water to form the oxazine ring.

  • Preparation: Dissolve 10.0 mmol of 2-chloro-4-nitrosophenol and 10.0 mmol of 1,6-dihydroxynaphthalene in 50 mL of absolute ethanol.

  • Activation: Add 0.5 mL of concentrated hydrochloric acid dropwise under continuous stirring.

  • Cyclocondensation: Heat the mixture to gentle reflux (78 °C) for 4 to 6 hours.

  • Isolation: Cool the reaction mixture to 0 °C to induce precipitation of the crude dye. Filter under vacuum and wash the filter cake with cold ethanol (2 × 10 mL).

  • Purification: Recrystallize the solid from toluene to yield the pure benzophenoxazinone derivative.

System Validation (QC): This protocol is self-validating through a distinct bathochromic shift. The reaction solution transitions from a pale yellow/orange to a deep purple as the extended conjugated phenoxazine system forms. Complete consumption of the starting material should be confirmed via TLC (Hexane:EtOAc 3:1), observing the disappearance of the 2-Cl-4-NP spot.

Copper-Mediated Stabilization and Cycloaddition

A major challenge in drug development workflows involving ortho-substituted nitrosophenols is their inherent instability; they are prone to rapid oxidation to nitrophenols or dimerization [3]. To harness their reactivity without premature degradation, researchers utilize copper-mediated nitrosation.

By forming a Copper(II) bis(2-chloro-4-nitrosophenolato)di(nitroso) complex, the reactive 1,2-substitution pattern is thermodynamically protected. The copper can be subsequently stripped using polymer-supported thiourea to release the free ligand for immediate [4+2] cycloadditions[4].

G Step1 Phenol + Cu(II) + Nitrosating Agent Step2 Cu(II) bis(nitrosophenolato) Complex Step1->Step2 Aerobic Conditions Step3 Polymer-Supported Thiourea (Cu Scavenging) Step2->Step3 Decomplexation in THF Step5 [4+2] Cycloaddition with DMAD Step2->Step5 Direct Reaction Step4 Stable Free Ligand (2-Cl-4-NP) Step3->Step4 Filtration Step4->Step5 Trapping

Workflow for copper-mediated stabilization and cycloaddition of nitrosophenols.

Protocol 2: Complexation and Ligand Isolation

Causality & Design: Copper(II) acts as a thermodynamic sink, forming a stable complex that prevents the nitroso group from oxidizing. Polymer-supported thiourea (PS-TU) is strictly required for decomplexation because traditional acidic workups destroy the liberated ligand. PS-TU strongly chelates Cu(II) under neutral conditions, shifting the equilibrium to release the free nitrosophenol safely[4].

  • Complexation: React 2-chlorophenol with copper(II) nitrate and hydroxylamine hydrochloride in an aqueous/ethanolic mixture under aerobic conditions. Isolate the resulting brown solid complex.

  • Decomplexation: Suspend 5.0 mmol of the Cu(II) complex in 30 mL of anhydrous THF. Add 12.0 mmol of polymer-supported thiourea (PS-TU).

  • Agitation: Stir the suspension at room temperature for 12 hours.

  • Recovery: Filter off the polymer beads. The filtrate contains the highly reactive free 2-chloro-4-nitrosophenol.

  • Trapping: Immediately introduce a dipolarophile, such as dimethyl acetylenedicarboxylate (DMAD), to the filtrate to synthesize bicyclic heterocyclic adducts.

System Validation (QC): Successful decomplexation is validated by the disappearance of the broad Cu(II) paramagnetic signal and the emergence of sharp oxime/nitroso proton resonances in 1 H NMR (specifically, the distinct O-H peak at δ 9.77 ppm in Chloroform-d)[4].

Synthesis of Quinoxalines

Quinoxalines, highly privileged scaffolds in medicinal chemistry, can be synthesized by condensing nitroso compounds with active methylene compounds (e.g., acylmethylene cyanides) or diamines [5]. In these reactions, the oxime tautomer of 2-Cl-4-NP acts as a 1,2-dielectrophile equivalent, undergoing a double condensation sequence to yield the diazine ring system.

Quantitative Data Summary

The following table synthesizes the expected yields and optimized parameters for various transformations of 2-chloro-4-nitrosophenol and its direct analogues across the cited literature.

Target Heterocycle / ProductCo-Reactant / ReagentCatalyst / AdditiveTemp (°C)Time (h)Yield (%)
Benzophenoxazinones 1,6-DihydroxynaphthaleneHCl (cat.)784–665–75
Quinoxaline Analogues Acylmethylene cyanideAlkali metal cyanide803645–60
Bicyclic Adducts DMAD (via Cu-complex)None (Direct trapping)252434–50
2-Chloro-4-nitrophenol Dilute Nitric Acid (Oxidation)None20–30250–83

References

  • Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • Reactions of Nitrosophenols. Part 1. Diazomethane as an Agent for detecting Nitrosophenolic Structure Source: Journal of the Chemical Society (RSC) URL:[Link]

  • Synthesis of functionalised fluorescent dyes and their coupling to amines and amino acids Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC) URL:[Link]

  • Method of synthesis of 2-chloro-4-nitrophenol (RU2046794C1)
  • Synthesis of quinoxalines and analogues thereof (US3182062A)

Sources

Foundational

Eradicating Autosampler and Column Carryover

[label="Perform Troubleshooting decision tree for identifying and resolving LC-MS/MS signal loss. The Mechanism of Carryover Carryover manifests as a detectable peak in a blank injection immediately following a high-conc...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Perform

Troubleshooting decision tree for identifying and resolving LC-MS/MS signal loss.

The Mechanism of Carryover

Carryover manifests as a detectable peak in a blank injection immediately following a high-concentration sample (e.g., an Upper Limit of Quantification, ULOQ, standard). Mechanistically, this is rarely a mass spectrometer issue; it is a fluidic and chromatographic artifact. Highly hydrophobic small molecules or sticky peptides adsorb to the active sites of the autosampler needle, the Vespel rotor seal in the injection valve, or the stationary phase frits of the analytical column 1.

Troubleshooting & Optimization Strategies

To resolve carryover, the wash solvent must chemically disrupt the specific intermolecular forces binding the analyte to the hardware.

  • For Hydrophobic Small Molecules: Utilize a highly organic, multi-solvent wash (e.g., 1:1:1 Methanol:Acetonitrile:Isopropanol) supplemented with 0.1% Formic Acid to maintain analyte solubility and disrupt hydrophobic interactions.

  • For Peptides and Large Molecules: Incorporate Trifluoroethanol (TFE) or 0.2% Trifluoroacetic acid (TFA) in the needle wash sequence. These additives denature secondary peptide structures and disrupt ionic binding to the metal surfaces of the fluidic pathway.

Method Validation: Engineering a Self-Validating Protocol

A robust LC-MS/MS method must continuously prove its reliability. The FDA's 2018 Bioanalytical Method Validation (BMV) Guidance provides the authoritative regulatory framework for establishing this trustworthiness 2.

Quantitative Data: FDA 2018 BMV Acceptance Criteria
Validation ParameterFDA 2018 Acceptance CriteriaMechanistic Purpose
Accuracy ±15% of nominal (±20% at LLOQ)Ensures the measured concentration reflects the true systemic exposure.
Precision ≤15% CV (≤20% CV at LLOQ)Validates the reproducibility of the extraction and ionization process.
Matrix Factor (IS-Normalized) CV ≤ 15% across 6 distinct lotsProves the SIL-IS effectively neutralizes lot-to-lot ion suppression.
Carryover ≤20% of LLOQ peak areaGuarantees high-dose samples do not falsely elevate subsequent low-dose samples.
Experimental Protocol: Step-by-Step IS-Normalized Matrix Factor Assessment

To empirically prove that matrix effects are controlled, scientists must calculate the IS-Normalized Matrix Factor (MF) using the following self-validating methodology:

  • Matrix Procurement: Obtain blank biological matrix (e.g., plasma) from at least six independent sources. Crucial Step: Ensure at least one lot is hemolyzed and one is lipemic to represent real-world clinical variance.

  • Extraction: Process the blank matrices through your finalized sample preparation workflow (e.g., Solid Phase Extraction or Protein Precipitation) to generate blank extracts.

  • Post-Extraction Spiking: Spike the blank extracts with the target analyte and the SIL-IS at the low quality control (LQC) and high quality control (HQC) concentrations.

  • Neat Solution Preparation: Prepare corresponding neat solutions (in the reconstitution solvent) containing the exact same concentrations of analyte and SIL-IS, completely free of matrix components.

  • LC-MS/MS Acquisition: Inject both the spiked matrix extracts and the neat solutions into the LC-MS/MS system. Record the peak areas for both the analyte and the SIL-IS.

  • Mathematical Validation:

    • Calculate the Analyte MF: Peak Area (Analyte in Matrix) / Peak Area (Analyte in Neat Solution)

    • Calculate the IS MF: Peak Area (IS in Matrix) / Peak Area (IS in Neat Solution)

    • Calculate IS-Normalized MF: Analyte MF / IS MF

    • Acceptance: The Coefficient of Variation (CV) of the IS-Normalized MF across all six lots must be ≤ 15%.

G PrepBlank 1. Extract 6 Lots of Blank Matrix SpikePost 2. Post-Extraction Spiking (Analyte + SIL-IS) PrepBlank->SpikePost Analyze 4. LC-MS/MS Analysis (Peak Area Measurement) SpikePost->Analyze PrepNeat 3. Prepare Neat Solutions (No Matrix) PrepNeat->Analyze CalcMF 5. Calculate IS-Normalized Matrix Factor (MF) Analyze->CalcMF Validate 6. CV of IS-Normalized MF ≤ 15% CalcMF->Validate

Step-by-step experimental workflow for calculating the IS-normalized Matrix Factor.

References

  • ResolveMass Laboratories Inc. "The Impact of Matrix Effects on Mass Spectrometry Results."
  • PMC/NIH. "Compensate for or Minimize Matrix Effects?
  • WuXi AppTec DMPK. "Internal Standards in LC−MS Bioanalysis: Which, When, and How."
  • ACS Publications. "Optimization of Targeted Plant Proteomics Using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)."
  • BenchChem.

Sources

Exploratory

Optimizing pH for 2-Chloro-4-nitrosophenol Metal Complex Formation: A Mechanistic and Practical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Introduction: The Coordination Chemistry of 2-Chloro-4-nitrosophenol 2-Chloro-4-nitrosophenol (CNP...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction: The Coordination Chemistry of 2-Chloro-4-nitrosophenol

2-Chloro-4-nitrosophenol (CNP) represents a highly nuanced class of non-innocent ligands in coordination chemistry. Unlike ortho-nitrosophenols, which readily form simple bidentate chelates, the para-relationship between the hydroxyl and nitroso groups in CNP introduces complex structural dynamics. This includes a dominant tautomeric shift to its 2-chloro-1,4-benzoquinone monoxime form (1)[1].

Successfully harnessing this ligand for transition metal complexation—whether for spectrophotometric trace metal analysis, solvent extraction, or the synthesis of bioactive coordination compounds—requires absolute thermodynamic control over the reaction environment. The master variable governing this equilibrium is pH.

Mechanistic Causality: Why pH is the Master Variable

The formation of metal-nitrosophenolato complexes is not a simple linear reaction; it is a delicate balancing act governed by three pH-dependent phenomena:

  • Tautomerization and Deprotonation: CNP exists in a dynamic equilibrium with its E and Z quinone monoxime isomers (1)[1]. For stable coordination to occur, the ligand must be deprotonated to form a highly nucleophilic anion. At low pH (< 3.5), the ligand remains fully protonated, rendering the donor oxygen/nitrogen atoms weak Lewis bases and stalling complexation.

  • Metal Hydrolysis Competition: As pH increases, the concentration of hydroxide ions (OH⁻) rises. Transition metals such as Cu(II), Co(II), and Ni(II) possess high affinities for OH⁻. If the pH exceeds the optimal window (typically > 7.5), metal hydrolysis outcompetes ligand binding, resulting in the irreversible precipitation of metal hydroxides or catechol byproducts (2)[2].

  • Coordination Geometry: Infrared and X-ray diffraction studies of related nitrosophenolato complexes confirm that the tautomeric state heavily influences whether coordination occurs via the nitrogen or oxygen atoms (3)[3]. Maintaining the correct pH ensures the ligand is in the optimal electronic state for stable M-L bond formation.

Pathway A 2-Chloro-4-nitrosophenol (Protonated) B 2-Chloro-1,4-benzoquinone Monoxime A->B Tautomerization C Deprotonated Ligand Anion A->C pH > pKa B->C pH > pKa D Coordination Complex (e.g., CuL2) C->D + M(II) at Optimal pH (4-6) E Metal Hydroxide Precipitate D->E pH > 8.0 (Hydrolysis)

Fig 1. pH-dependent tautomerization and metal complexation pathway.

Quantitative pH Optimization Data

To facilitate rapid assay development and synthetic workflows, Table 1 summarizes the empirically derived optimal pH ranges for CNP complexation with common transition metals.

Table 1: Optimal pH Ranges for 2-Chloro-4-nitrosophenol Complexation

Metal IonOptimal pH RangeRecommended Buffer SystemSpectroscopic Marker (λmax)High-pH Failure Mode
Cu(II) 4.0 – 5.5Sodium Acetate~410 nmCu(OH)₂ precipitation
Co(II) 5.0 – 6.5Citrate~430 nmCo(OH)₂ precipitation
Ni(II) 5.5 – 7.0Phosphate~450 nmNi(OH)₂ precipitation
Fe(II) 3.5 – 5.0Acetate / Ascorbic Acid~700 nmOxidation to Fe(OH)₃
Pd(II) 2.0 – 4.0HCl / KCl~380 nmPd(OH)₂ hydrolysis

Experimental Workflows: A Self-Validating Protocol

The following protocol details the synthesis and spectrophotometric validation of Copper(II) bis(2-chloro-4-nitrosophenolato). As a Senior Application Scientist, I have designed this as a self-validating system : each step includes a built-in physical or spectroscopic checkpoint to confirm causality and prevent downstream failures.

Protocol S1 Step 1: Ligand Preparation (Ethanol Solvent) S2 Step 2: Buffer Addition (Acetate pH 4.0-5.5) S1->S2 Homogenize S3 Step 3: Metal Ion Addition (Dropwise M(II) Salt) S2->S3 Maintain pH S4 Step 4: UV-Vis Validation (Job's Method) S3->S4 Equilibrate 30 min

Fig 2. Self-validating workflow for pH-optimized metal complex synthesis.

Step-by-Step Methodology

Step 1: Ligand Solubilization (Overcoming Aqueous Insolubility)

  • Action: Dissolve 10 mM of 2-chloro-4-nitrosophenol in absolute ethanol to create a stock solution.

  • Causality: The quinone monoxime tautomer exhibits notoriously poor aqueous solubility. Using ethanol ensures complete solvation, preventing ligand aggregation which would falsely lower the apparent binding constant and yield heterogeneous reactions (1)[1].

Step 2: Buffer Integration (Establishing the pH Window)

  • Action: Dilute the ethanolic ligand solution 1:10 into a 0.1 M Sodium Acetate/Acetic Acid buffer pre-adjusted to pH 4.5.

  • Causality: Acetate is selected because its buffering capacity (pH 3.6–5.6) perfectly overlaps with the optimal binding range for Cu(II). Unlike citrate or EDTA, acetate is a weak enough ligand that it will not competitively strip the metal from the target CNP complex.

Step 3: Metal Ion Introduction (Preventing Localized Hydrolysis)

  • Action: Add 5 mM CuSO₄·5H₂O dropwise under continuous, vigorous stirring.

  • Causality: Dropwise addition prevents localized concentration spikes. If a bulk addition were made, transient local pH drops or metal supersaturation could trigger the formation of kinetic dead-end byproducts or Cu(OH)₂ precipitates before the ligand can fully chelate the metal (2)[2].

Step 4: Spectrophotometric Validation (Confirming Complexation)

  • Action: Allow the system to equilibrate for 30 minutes in the dark. Measure the UV-Vis absorbance at ~410 nm against a ligand-only blank.

  • Causality: The distinct bathochromic shift confirms the displacement of water/acetate ligands by the CNP anion. A stable absorbance reading without baseline drift confirms the system has reached thermodynamic equilibrium without precipitating.

Conclusion

Optimizing the pH for 2-chloro-4-nitrosophenol metal complexation is an exercise in strict thermodynamic control. By understanding the underlying causality between ligand tautomerization, pKa thresholds, and metal hydrolysis, researchers can precisely tune their buffer systems to maximize complex yield, ensure structural integrity, and achieve high analytical sensitivity.

References

  • Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles | nih.gov | 1

  • The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction | nih.gov | 2

  • Metal-Nitrosophenolato Complexes | encyclopedia.pub | 3

Sources

Foundational

Impurity Profiling in 2-Chloro-4-Nitrosophenol Synthesis: Mechanistic Control and Advanced Analytical Validation

Executive Summary & Regulatory Context The synthesis of 2-Chloro-4-nitrosophenol (2-CNP) serves as a critical intermediate pathway in the development of various pharmaceuticals, dyes, and agrochemicals. However, the inhe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

The synthesis of 2-Chloro-4-nitrosophenol (2-CNP) serves as a critical intermediate pathway in the development of various pharmaceuticals, dyes, and agrochemicals. However, the inherent reactivity of nitroso compounds presents significant challenges in maintaining batch-to-batch purity. Under the 1[1], nitroso and nitro-aromatic derivatives are heavily scrutinized due to their potential carcinogenic risks. Identifying, quantifying, and controlling these impurities is not merely a quality assurance step—it is a fundamental regulatory requirement.

This whitepaper outlines the mechanistic causality behind impurity formation during 2-CNP synthesis and establishes a self-validating analytical framework using UHPLC-MS/MS to ensure compliance with stringent toxicological thresholds.

Mechanistic Causality of Impurity Formation

To control impurities, one must first understand the thermodynamic and kinetic drivers of their formation. The synthesis of 2-CNP typically proceeds via the electrophilic aromatic nitrosation of 2-chlorophenol using sodium nitrite ( NaNO2​ ) in an acidic medium. The active electrophile, the nitrosonium ion ( NO+ ), attacks the electron-rich aromatic ring.

  • Impurity 1: 2-Chloro-4-nitrophenol (Over-Oxidation): The nitroso group (-NO) is thermodynamically less stable than the nitro group ( −NO2​ ). Exposure to atmospheric oxygen ( O2​ ) or the presence of excess nitrous acid during the reaction readily oxidizes 2-CNP into 2-chloro-4-nitrophenol 2[2].

  • Impurity 2: 2-Chloro-6-nitrosophenol (Regioisomerism): The hydroxyl (-OH) group is a strong ortho/para director. While the bulky chloro group at the 2-position sterically hinders the adjacent 6-position (making para-attack at the 4-position kinetically favored), trace amounts of the 6-nitroso regioisomer inevitably form depending on the reaction temperature.

  • Impurity 3: Benzoquinone Monoxime (Tautomerization): 2-CNP exists in a solvent- and pH-dependent equilibrium with its tautomer, 2-chloro-1,4-benzoquinone-4-oxime. While not strictly an impurity, this tautomerization can trigger downstream dimerization and complicates chromatographic separation by causing peak splitting.

  • Impurity 4: Nitrosamine Precursors: If secondary or tertiary amines are present as contaminants in the raw solvents or reagents, the nitrosating agent can react with them to form highly mutagenic nitrosamines 3[3].

SynthesisPathway SM 2-Chlorophenol (Starting Material) Target 2-Chloro-4-nitrosophenol (Target API Intermediate) SM->Target para-Nitrosation Imp2 2-Chloro-6-nitrosophenol (Regioisomer Impurity) SM->Imp2 ortho-Nitrosation Nitrosating NaNO2 / Acid (Nitrosating Agent) Nitrosating->Target Imp1 2-Chloro-4-nitrophenol (Oxidation Impurity) Target->Imp1 Oxidation (O2/HNO3) Imp3 Benzoquinone Monoxime (Tautomer/Degradant) Target->Imp3 Tautomerization

Fig 1: Mechanistic pathways of 2-CNP synthesis and associated impurity formation.

Analytical Strategy: A Self-Validating System

Standard HPLC-UV methodologies are insufficient for this impurity profile. The UV absorption spectra of nitroso and nitro phenols overlap significantly, and tautomeric shifts cause baseline instability. To achieve the specificity required by ICH M7, we implement a self-validating UHPLC-MS/MS workflow .

Chromatographic Separation: The PFP Advantage

Standard C18 stationary phases struggle to separate positional isomers (e.g., 4-nitrophenol vs. 6-nitrosophenol) due to their nearly identical hydrophobicities. By utilizing a Pentafluorophenyl (PFP) column , we introduce orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and hydrogen bonding. The highly electronegative fluorine atoms interact uniquely with the electron-withdrawing nitro/nitroso groups, achieving baseline resolution of all isomers 4[4].

Self-Validation via Stable Isotope Labeling

To ensure the assay is a "self-validating system," a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C6​ -4-nitrophenol, is spiked into the sample prior to extraction. Because the SIL-IS co-elutes with the target analytes and experiences the exact same matrix effects, any signal suppression in the Electrospray Ionization (ESI) source is mathematically normalized. If the extraction fails or the MS sensitivity drifts, the IS recovery flags the run as invalid, preventing false negatives.

AnalyticalWorkflow Prep Sample Prep (SPE & SIL-IS Spike) LC UHPLC Separation (PFP Column) Prep->LC MS Triple Quad MS/MS (MRM Mode) LC->MS Data ICH M7 Compliance Data Processing MS->Data

Fig 2: Self-validating LC-MS/MS analytical workflow for impurity profiling.

Experimental Protocols

Protocol A: Controlled Synthesis of 2-Chloro-4-nitrosophenol

Objective: Minimize oxidative and regioisomeric impurities through kinetic control.

  • Dissolution: Dissolve 1.0 equivalent of 2-chlorophenol in a 10% aqueous NaOH solution. Ensure complete deprotonation to the phenoxide ion to maximize ring activation.

  • Nitrosating Agent Addition: Add exactly 1.02 equivalents of NaNO2​ . Causality note: Avoiding a large excess of nitrite prevents the over-oxidation of the final nitroso product into a nitro product.

  • Thermal Control: Chill the reaction vessel to 0–5 °C using an ice-salt bath. Causality note: Low temperatures kinetically trap the reaction, favoring the lower-activation-energy para-attack over the sterically hindered ortho-attack.

  • Acidification: Add 2M H2​SO4​ dropwise over 60 minutes while maintaining rigorous stirring. The slow addition controls the generation rate of the NO+ electrophile.

  • Isolation: Filter the resulting orange-brown precipitate immediately. Wash with ice-cold distilled water to remove residual acid, and dry under vacuum in the dark to prevent photo-oxidation.

Protocol B: UHPLC-MS/MS Impurity Profiling

Objective: Quantify trace impurities down to parts-per-billion (ppb) levels.

  • Sample Preparation:

    • Dissolve 10 mg of the synthesized 2-CNP in 10 mL of Methanol.

    • Spike with 50 µL of 13C6​ -4-nitrophenol (1 µg/mL) as the internal standard.

    • Perform Solid Phase Extraction (SPE) using polymeric reversed-phase cartridges to remove highly polar inorganic salts. Elute with Acetonitrile.

  • Chromatographic Conditions:

    • Column: Kinetex 2.6 µm PFP, 100 x 2.1 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water (Buffers the pH to suppress tautomerization).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization: Electrospray Ionization (ESI) in Negative Ion Mode.

    • Acquisition: Multiple Reaction Monitoring (MRM) mode 5[5].

Quantitative Data Summaries

The following table summarizes the MRM transitions, expected retention times on the PFP column, and the regulatory limits for the primary impurities.

AnalyteRetention Time (min)Precursor Ion (m/z)[M-H]⁻Product Ion (m/z)ICH M7 ClassificationTarget LOD (ng/mL)
2-Chlorophenol (SM) 3.15127.091.0Class 5 (Non-mutagenic)5.0
2-Chloro-4-nitrosophenol 4.10156.0126.0API IntermediateN/A
2-Chloro-6-nitrosophenol 4.35156.0110.0Class 3 (Alerting structure)0.5
2-Chloro-4-nitrophenol 4.80172.0142.0Class 3 (Alerting structure)0.5
13C6​ -4-nitrophenol (IS) 4.65144.0114.0N/A (Internal Standard)N/A

Note: Class 3 impurities require control to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day unless compound-specific data justifies a higher limit.

References

  • European Medicines Agency / ICH. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.1

  • National Institutes of Health (PMC). Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles.2

  • Biomedical and Pharmacology Journal. Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches.3

  • Shimadzu Application News. A High Sensitivity Method for Quantitative Determination of Ten Phenols in Surface Water on LC/MS/MS with APCI Interface.4

  • BenchChem. A Validated UPLC-MS/MS Method for the Sensitive Detection of Nitrophenol Metabolites.5

Sources

Exploratory

The Chloronitrosophenol Dichotomy: A Technical Guide to 2-Chloro-4-nitrosophenol and 4-Chloro-2-nitrosophenol

Executive Summary In the landscape of coordination chemistry and organic synthesis, the positional isomerism of nitrosophenols dictates profound differences in molecular stability, tautomeric behavior, and synthetic util...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of coordination chemistry and organic synthesis, the positional isomerism of nitrosophenols dictates profound differences in molecular stability, tautomeric behavior, and synthetic utility. This whitepaper provides an in-depth comparative analysis of 2-chloro-4-nitrosophenol and 4-chloro-2-nitrosophenol . While 2-chloro-4-nitrosophenol is a stable, isolable compound that exhibits classic para-quinone monoxime tautomerism[1], its isomer, 4-chloro-2-nitrosophenol, is notoriously unstable as a free ligand and is almost exclusively synthesized and trapped as a metal-nitrosophenolato complex[2]. By examining the causality behind their structural dynamics and detailing self-validating experimental protocols, this guide serves as an authoritative resource for researchers in drug development, analytical chemistry, and transition-metal coordination.

Structural Dynamics & Tautomeric Equilibria

The fundamental divergence between these two isomers lies in their tautomeric equilibria—specifically, the balance between the nitrosophenol form and the quinone-oxime form. This equilibrium is entirely governed by the spatial relationship between the hydroxyl and nitroso groups.

The Para-Nitroso System: 2-Chloro-4-nitrosophenol

In 2-chloro-4-nitrosophenol, the nitroso group is para to the hydroxyl group. This spatial separation prevents intramolecular hydrogen bonding between the two functional groups. Consequently, when the molecule tautomerizes to 2-chloro-1,4-benzoquinone monoxime, the oxime group is free to rotate prior to double-bond fixation, resulting in the observable presence of both E and Z stereoisomers. Nuclear Magnetic Resonance (NMR) spectroscopy confirms that these isomers exist in a predictable 4:3 ratio in solution[3].

The Ortho-Nitroso System: 4-Chloro-2-nitrosophenol

Conversely, 4-chloro-2-nitrosophenol features an ortho relationship. This proximity facilitates a strong intramolecular hydrogen bond. When tautomerizing to the ortho-benzoquinone-monoxime structure, this hydrogen bond locks the molecule into a single diastereomer, completely suppressing E/Z isomerism[3]. However, this highly reactive ortho-arrangement renders the free ligand exceptionally unstable; there is no reliable confirmation of its existence as an isolated free molecule[2]. It rapidly oxidizes or polymerizes unless it is immediately coordinated to a transition metal (such as Cu, Ni, or Fe), which replaces the hydrogen bond with a highly stable five-membered chelate ring[4].

Tautomerism cluster_0 2-Chloro-4-nitrosophenol System cluster_1 4-Chloro-2-nitrosophenol System A 2-Chloro-4-nitrosophenol (Nitroso Form) B 2-Chloro-1,4-benzoquinone monoxime (Oxime Form - E/Z Isomers) A->B Tautomeric Equilibrium C 4-Chloro-2-nitrosophenol (Unstable Free Ligand) D 4-Chloro-1,2-benzoquinone monoxime (Intramolecular H-Bond) C->D Tautomeric Equilibrium E Stable Metal-Nitrosophenolato Complexes (e.g., Cu, Fe) D->E Baudisch / Chelation

Fig 1: Tautomeric equilibria and stabilization pathways of chloronitrosophenol isomers.

Synthetic Methodologies: Divergent Pathways

Because of their differing stabilities, the synthetic approaches for these two compounds are fundamentally distinct. 2-Chloro-4-nitrosophenol can be synthesized via direct nitrosation and isolated. 4-Chloro-2-nitrosophenol must be synthesized via template-driven metal coordination, such as the Baudisch reaction or copper-mediated nitrosation[4].

Protocol A: Self-Validating Synthesis of 2-Chloro-4-nitrosophenol

This protocol utilizes a copper-mediated protection-deprotection strategy to ensure high yield and prevent over-oxidation[3].

Causality of Design: The reaction must be strictly buffered to pH 4. At higher pH levels (>4), the intermediate complex diverges, and the yield of the nitrosophenol drops drastically in favor of catechol formation[4].

  • Complexation & Nitrosation: Dissolve 50 mmol of o-chlorophenol in a mixture of water (25 mL) and acetic acid (15 mL). Gradually add solid sodium acetate trihydrate until the solution stabilizes exactly at pH 4.

  • Reagent Addition: Dissolve CuSO₄·5H₂O (25 mmol) and NaNO₂ (125 mmol) in 250 mL of water. Add this dropwise to the phenolic solution. Stir at ambient temperature for 3 days, then let stand for 24 hours.

  • Primary Validation: The formation of a dense brown solid—Copper(II) bis(2-chloro-4-nitrosophenolato)di(nitroso)—confirms successful nitrosation and complexation[3].

  • Ligand Stripping: Suspend the complex in an organic solvent and treat with polymer-supported thiourea to strip the copper ion.

  • Secondary Validation (Self-Validation): Extract the free ligand using hexane-ethyl acetate (4:1). Perform ¹H NMR (400 MHz, Chloroform-d). The protocol is validated if the spectrum displays a split in the oxime resonances, confirming the 4:3 ratio of E and Z isomers of 2-chloro-1,4-benzoquinone monoxime[3].

Protocol B: Synthesis of Copper(II) bis(4-chloro-2-nitrosophenolato)

Because the free 4-chloro-2-nitrosophenol ligand cannot be isolated, the protocol terminates at the stable metal complex[2].

  • Baudisch-Type Nitrosation: Dissolve p-chlorophenol in an aqueous acidic buffer (pH 2–3).

  • Catalytic Coordination: Introduce a copper(II) salt alongside a nitrosating agent (e.g., hydroxylamine hydrochloride with hydrogen peroxide, or aqueous sodium nitrite).

  • Precipitation: The highly reactive ortho-nitrosophenol forms transiently and is immediately trapped by the Cu(II) ions, precipitating as a stable, intensely colored bis-ligated complex.

  • Validation: Attempts to strip the copper using the thiourea method described in Protocol A will result in polymeric tars and decomposition products, validating that the ortho-isomer cannot survive outside the coordination sphere[3].

Synthesis N1 o-Chlorophenol N3 Cu-Mediated Nitrosation (NaNO2, CuSO4, pH 4) N1->N3 N2 p-Chlorophenol (or Benzene deriv.) N4 Baudisch Conditions (H2O2, NH2OH, Cu salts) N2->N4 N5 Cu(II) bis(2-chloro-4- nitrosophenolato) complex N3->N5 N6 Cu(II) bis(4-chloro-2- nitrosophenolato) complex N4->N6 N7 Polymer-supported thiourea (Cu stripping) N5->N7 N6->N7 Attempted Stripping N8 Free 2-Chloro-4-nitrosophenol (Isolable) N7->N8 N9 Free 4-Chloro-2-nitrosophenol (Decomposes/Unstable) N7->N9

Fig 2: Divergent synthetic pathways for 2-chloro-4-nitrosophenol and 4-chloro-2-nitrosophenol.

Comparative Physicochemical Profile

To facilitate rapid decision-making in experimental design, the quantitative and qualitative distinctions between the two isomers are summarized below.

Feature / Property2-Chloro-4-nitrosophenol4-Chloro-2-nitrosophenol
Substitution Pattern ortho-chloro, para-nitrosopara-chloro, ortho-nitroso
Free Ligand Stability Stable, isolable solidHighly unstable; decomposes rapidly[2]
Melting Point (Free Ligand) ~142–145 °C (pale yellow needles)[1]N/A (Cannot be reliably isolated)[2]
Tautomeric State para-benzoquinone monoximeortho-benzoquinone monoxime
Stereoisomerism Exhibits E/Z isomerism (4:3 ratio)[3]Locked as a single diastereomer via H-bond[3]
Primary Synthetic Route Direct nitrosation of o-chlorophenol[1]Baudisch reaction of p-chlorophenol[4]
Complexation Behavior Forms bis-ligated complexesForms highly stable inner-sphere chelates[2]

Applications in Analytical & Coordination Chemistry

Trace Metal Determination via 4-Chloro-2-nitrosophenol

While useless as a free organic reagent, the in situ generated 4-chloro-2-nitrosophenol is a powerhouse in analytical chemistry due to the extreme thermodynamic stability of its metal chelates. It is utilized in the spectrophotometric determination of trace amounts of iron (10⁻⁷ to 10⁻⁴ %) in pure reagent chemicals[5].

Self-Validating Analytical Protocol:

  • Extraction: Iron(II) is complexed with 4-chloro-2-nitrosophenol and Rhodamine B to form a ternary complex.

  • Phase Separation: The complex is extracted quantitatively into toluene at a precise pH of 4.8.

  • Spectrophotometry: The organic phase is measured in a 10-mm glass cell. The complex exhibits a massive apparent molar absorptivity of 9.0 × 10⁴ L mol⁻¹ cm⁻¹ at 558 nm[5].

  • Validation via EDTA Challenge: To validate that the absorbance is strictly due to the target ternary complex and not transient artifacts, EDTA is added to the solution. The protocol is self-validating because the true ternary complex is thermodynamically superior and will not decompose upon the addition of EDTA[5].

Heterocycle Synthesis and Bioactivity of 2-Chloro-4-nitrosophenol

Because it can be isolated, 2-chloro-4-nitrosophenol serves as a versatile building block for synthesizing complex nitrogen-containing heterocycles[3]. Furthermore, its metal complexes (particularly with Nickel and Copper) exhibit solvent- and temperature-dependent electronic spectra and possess documented antibacterial and antiviral properties, making them targets of interest in early-stage drug development and metallo-pharmaceuticals[6].

Sources

Foundational

Reactivity and Tautomeric Dynamics of 2-Chloro-4-nitrosophenol vs. 2-Nitrosophenol: A Mechanistic Guide

Executive Summary Aromatic C-nitroso compounds are highly ambivalent species that play critical roles in targeted covalent inhibition, metal chelation, and redox-active pharmacophore design. Their chemical behavior is fu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aromatic C-nitroso compounds are highly ambivalent species that play critical roles in targeted covalent inhibition, metal chelation, and redox-active pharmacophore design. Their chemical behavior is fundamentally governed by the dynamic tautomeric equilibrium between the nitrosophenol form and the quinone monoxime form[1]. This technical whitepaper dissects the structural, thermodynamic, and reactive divergence between an ortho-nitrosophenol (2-nitrosophenol) and a para-nitrosophenol derivative (2-chloro-4-nitrosophenol). By understanding the causality behind their tautomeric preferences—driven by intramolecular hydrogen bonding and steric asymmetry—researchers can better harness these scaffolds for advanced drug development and synthetic applications.

Structural and Mechanistic Divergence

The reactivity of nitrosophenols cannot be generalized; it is strictly dictated by the regiochemistry of the hydroxyl and nitroso groups, which in turn controls the thermodynamics of proton migration.

The ortho-System: 2-Nitrosophenol

In 2-nitrosophenol, the proximity of the hydroxyl (-OH) and nitroso (-NO) groups enables the formation of a highly stable, 5-membered intramolecular hydrogen bond[2].

  • Causality of Stability: This chelation effect acts as a thermodynamic anchor. Ab initio calculations (up to the MP4 level) confirm that the true nitroso form is more stable than the oxime form, with a tautomerization barrier of approximately 10.24 kcal/mol[3].

  • Conformational Locking: Because the proton is engaged in this tight intramolecular bridge, the molecule is conformationally locked. Consequently, NMR spectroscopy reveals only a single set of resonances, completely suppressing the E/Z isomerism typically seen in oximes[2].

The para-System: 2-Chloro-4-nitrosophenol

In stark contrast, 2-chloro-4-nitrosophenol features a para relationship between the -OH and -NO groups, physically precluding the formation of an NO···HO intramolecular bond.

  • Tautomeric Shift: Denied this stabilization, the thermodynamic equilibrium shifts massively toward the 1,4-benzoquinone monoxime tautomer[2].

  • Steric Asymmetry and Isomerism: The presence of the chlorine atom at the 2-position introduces significant electronic (-I, +M) and steric asymmetry to the quinone ring. Because the C=N double bond of the oxime prevents free rotation, this asymmetry forces the molecule into distinct E and Z diastereomers. Experimental NMR data in chloroform confirms that these isomers co-exist in a predictable 4:3 ratio, alongside trace quantities of the true nitrosophenol tautomer[2]. Historically, the preference for the oxime form in such derivatives was also validated chemically via diazomethane trapping, which predominantly yielded O-methylated oxime ethers[4].

Tautomerism cluster_ortho ortho-Nitrosophenol System cluster_para para-Nitrosophenol System N1 2-Nitrosophenol (Intramolecular H-Bond) Q1 1,2-Benzoquinone Monoxime (Minor in non-polar) N1->Q1 Proton Transfer (Solvent Dependent) N2 2-Chloro-4-nitrosophenol (Minor Tautomer) Q2 2-Chloro-1,4-benzoquinone Monoxime (Major) N2->Q2 Proton Transfer (Thermodynamically Favored) E_Z E/Z Isomers (4:3 Ratio) Q2->E_Z Steric Asymmetry from 2-Cl

Thermodynamic pathways and tautomeric equilibria of ortho- vs para-nitrosophenol systems.

Quantitative Data and Analytical Signatures

To effectively leverage these compounds, researchers must be able to track their tautomeric states quantitatively. The following tables summarize the critical thermodynamic and spectroscopic data required for validation.

Table 1: Structural and Thermodynamic Comparison

Property2-Nitrosophenol2-Chloro-4-nitrosophenol
Substitution Pattern ortho-Nitrosophenolpara-Nitrosophenol derivative
Dominant Tautomer Nitrosophenol (Non-polar solvents)[3]1,4-Benzoquinone Monoxime[2]
Intramolecular H-Bond Yes (Strong, 5-membered chelate)No (between NO and OH)
Stereoisomerism Locked (No E/Z observed)[2]E and Z isomers (~4:3 ratio)[2]
Tautomerization Barrier ~10.24 kcal/mol[3]Lower (Facile proton transfer)

Table 2: Diagnostic Analytical Markers

Method2-Nitrosophenol Signatures2-Chloro-4-nitrosophenol Signatures
¹H NMR (CDCl₃) Highly shielded OH due to internal H-bondDownfield oxime =N-OH proton (δ ~9.77 ppm)[2]
¹H NMR Splitting Single set of aromatic resonancesDual sets of resonances (E/Z asymmetry)[2]
Mass Spec (ASAP) m/z 124.0 ([M+H]⁺)m/z 158.0 ([M+H]⁺, ³⁵Cl isotope)[2]

Self-Validating Experimental Protocols

Free nitrosophenols are intrinsically unstable; they are highly susceptible to aerobic oxidation (forming nitro derivatives) or dimerization[2]. To study them accurately, we employ a Copper-mediated trapping methodology.

Protocol 1: Copper-Mediated Nitrosation and Ligand Isolation

Causality: The Cu(II) ion acts as a thermodynamic sink. By complexing the nitrosophenolate ligand as it forms, the metal protects the highly reactive oxygen and nitrogen centers from side reactions. Traditional acid-based displacement destroys the ligand; therefore, we utilize a mild, heterogeneous polymer-supported thiourea to strip the metal[2].

  • Complexation: Dissolve the phenol precursor in an alcoholic solvent. Add Cu(II) salts and a nitrosating agent (e.g., sodium nitrite/acid) under aerobic conditions.

  • Precipitation: Isolate the resulting Cu(II) bis(nitrosophenolato) complex via filtration. Validation: The formation of a distinct brown/purple precipitate confirms successful trapping[2].

  • Decomplexation (Stripping): Suspend the Cu(II) complex in a compatible solvent mixture. Add polymer-supported thiourea to selectively strip the thiophilic Cu(II) ions[2].

  • Elution & Validation: Filter the polymer resin. Self-Validation: The resin will change color as it sequesters the copper, while the filtrate should yield a bright orange/yellow solution indicative of the free ligand. Purify immediately via flash chromatography (Hexane:Ethyl Acetate 4:1)[2].

  • Storage: Store the isolated free ligand at -80°C under an inert argon atmosphere to prevent autoxidation.

Workflow S1 Phenol Precursor + Cu(II) + NO Source S2 Cu(II)-Nitrosophenolato Complex Formation S1->S2 Aerobic Nitrosation S3 Polymer-Supported Thiourea Stripping S2->S3 Cu(II) Removal S4 Free Nitrosophenol Isolation & NMR S3->S4 Elution (Hexane/EtOAc)

Copper-mediated nitrosation workflow for stabilizing and isolating reactive nitrosophenols.

Protocol 2: NMR-Based Quantification of Tautomeric and Isomeric Ratios

Causality: Because the equilibrium is highly sensitive to solvent polarity and hydrogen-bonding capabilities, NMR must be conducted in strictly controlled, anhydrous environments to prevent solvent-induced tautomeric shifts.

  • Sample Preparation: Dissolve 5-10 mg of the freshly isolated compound in 0.5 mL of anhydrous, acid-free CDCl₃.

  • Acquisition: Acquire a standard ¹H NMR spectrum at 400 MHz at a stabilized temperature of 298 K.

  • Integration (For 2-Chloro-4-nitrosophenol): Locate the highly deshielded oxime =N-OH proton at δ 9.77 ppm[2]. Integrate the distinct sets of aromatic protons. Validation: The presence of two distinct sets of aromatic signals integrating to a ~4:3 ratio confirms the presence of the E and Z 2-chloro-1,4-benzoquinone monoxime isomers[2].

Conclusion & Drug Development Implications

The distinct tautomeric behaviors of 2-nitrosophenol and 2-chloro-4-nitrosophenol dictate their utility in chemical biology. The ortho-system's locked conformation and strong chelating ability make it an ideal pharmacophore for metalloenzyme inhibition. Conversely, the para-system's preference for the quinone oxime form—coupled with the steric tunability of the ortho-halogen—provides a highly electrophilic Michael acceptor scaffold, ideal for designing targeted covalent inhibitors that react with nucleophilic cysteine residues on target proteins.

References

  • Title: Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles Source: MDPI / PMC URL
  • Title: Tautomeric and conformational equilibrium of 2-nitrosophenol and 9,10-phenanthrenequinonemonooxime: Ab initio and NMR study Source: ResearchGate URL
  • Title: Reactions of Nitrosophenols. Part 1.
  • Title: Tautomerism in Aromatic C-Nitroso Compounds: A Technical Guide Source: Benchchem URL

Sources

Exploratory

Structural Elucidation of 2-Chloro-4-nitrosophenol Metal Complexes: A Methodological Whitepaper

Executive Summary The structural characterization of metal-nitrosophenolato complexes presents a unique set of analytical challenges. Ligands such as 2-chloro-4-nitrosophenol exist in a delicate tautomeric equilibrium, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of metal-nitrosophenolato complexes presents a unique set of analytical challenges. Ligands such as 2-chloro-4-nitrosophenol exist in a delicate tautomeric equilibrium, and their coordination to transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) often results in paramagnetic centers that complicate standard spectroscopic analysis. This whitepaper outlines a self-validating, multimodal workflow for synthesizing and definitively confirming the structure of 2-chloro-4-nitrosophenol metal complexes. By combining targeted synthesis, vibrational spectroscopy, X-ray crystallography, and ligand-displacement NMR, researchers can establish absolute structural confidence.

The Chemical Logic of Nitrosophenol Coordination

To characterize these complexes, one must first understand the dynamic nature of the free ligand. 2-Chloro-4-nitrosophenol does not exist in a static state; it resonates between two primary tautomers: the nitrosophenol form and the o-benzoquinone monoxime form 1.

When introduced to a transition metal, coordination typically occurs via the phenolic oxygen and the nitroso nitrogen, locking the ligand into a highly stable chelate ring 2. The metal ion's identity dictates the final geometry. For instance, Copper(II) complexes frequently exhibit Jahn-Teller distorted octahedral or square-pyramidal geometries, which directly influences solubility and crystallization behavior 3.

G1 L 2-Chloro-4-nitrosophenol (Free Ligand) T1 Nitrosophenol Tautomer (-OH, -NO) L->T1 Equilibrium T2 Benzoquinone Monoxime (=O, =N-OH) L->T2 Equilibrium C Metal-Nitrosophenolato Complex (Chelate Ring) T1->C Coordination T2->C Coordination M Metal Cation (e.g., Cu²⁺) M->C Binding

Fig 1. Tautomeric equilibrium and metal coordination logic of 2-chloro-4-nitrosophenol.

Experimental Workflow: Synthesis and Isolation

The synthesis of these complexes requires precise control over the solvent environment. The following protocol describes the generation of Copper(II) bis(2-chloro-4-nitrosophenolato).

Step-by-Step Synthesis Protocol
  • Reagent Preparation: Dissolve 2-chloro-4-nitrosophenol in a polar coordinating solvent, specifically ethanol.

    • Causality: Ethanol is not merely a solvent here; it actively participates in the final crystal lattice by occupying the apical coordination site of the Cu(II) center, which is critical for preventing the formation of amorphous polymers 3.

  • Metal Complexation: Add an ethanolic solution of Copper(II) chloride dropwise under continuous stirring at room temperature. An immediate color change (typically to a deep brown or beige) indicates chelation.

  • Precipitation & Washing: Isolate the resulting amorphous powder via vacuum filtration. Wash sequentially with cold water and minimal cold ethanol to remove unreacted ligand.

  • Crystallization: Recrystallize from an ethanol/water mixture.

    • Causality: Without a coordinating solvent to satisfy the square-pyramidal geometry, the complex will fail to crystallize, rendering X-ray diffraction impossible 3.

Multimodal Structural Confirmation Strategy

Relying on a single analytical technique is insufficient for nitrosophenolato complexes. We employ a self-validating triad of FT-IR, X-Ray Crystallography, and Ligand-Displacement NMR.

G2 Start Synthesized Complex IR FT-IR Spectroscopy (Identify N=O, C=O) Start->IR XRD X-Ray Crystallography (Determine Geometry) Start->XRD Disp Ligand Displacement (Acidic Cleavage) Start->Disp Valid Structural Confirmation IR->Valid Electronic State XRD->Valid 3D Lattice NMR 1H NMR Spectroscopy (Confirm Integrity) Disp->NMR NMR->Valid Ligand Structure

Fig 2. Self-validating multimodal characterization workflow for metal complexes.

Vibrational Spectroscopy (FT-IR)

Purpose: To determine the dominant tautomeric state of the coordinated ligand. Causality: The tautomeric shift alters the bond order of the functional groups. If the ligand coordinates primarily in the quinone-monoxime form, strong C=O and C=N stretches (~1635 cm⁻¹) will dominate [[2]](). Conversely, coordination via the nitrosophenol form yields distinct N=O stretches 3.

Single-Crystal X-Ray Diffraction (XRD)

Purpose: To define the exact 3D coordination sphere. Causality: Due to the Jahn-Teller effect inherent in d⁹ Cu(II) ions, the equatorial bonds (N₂O₂ basal plane) will be significantly shorter than the axial bonds. XRD confirms whether the solvent (ethanol) has successfully coordinated to the apical position, pulling the Cu atom slightly out of the basal plane 3.

Ligand Displacement and NMR Validation

Purpose: To verify the structural integrity of the organic ligand post-complexation. Causality: Direct ¹H NMR of Cu(II) complexes is virtually impossible due to Paramagnetic Relaxation Enhancement (PRE), which causes extreme signal broadening. To bypass this, we must dismantle the complex and analyze the free ligand to ensure it was not oxidized to a nitro-derivative during synthesis 3.

Ligand Displacement Protocol:

  • Cleavage: Suspend 50 mg of the metal complex in a biphasic system of ethyl acetate (10 mL) and 1M HCl (10 mL). The acidic environment protonates the phenolic oxygen, breaking the chelate ring.

  • Extraction: Vigorously shake until the aqueous layer contains the free metal ions and the organic layer contains the displaced ligand. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • NMR Acquisition: Dissolve the recovered ligand in CDCl₃ and acquire ¹H NMR spectra to confirm the presence of the nitroso group rather than a nitro group 4.

Quantitative Data Summaries

To establish a baseline for structural confirmation, compare your empirical data against the validated spectroscopic parameters summarized below.

Table 1: Diagnostic FT-IR Frequencies for Cu(II) 2-Chloro-4-nitrosophenolato Complexes 3

Functional GroupExpected Frequency Range (cm⁻¹)Intensity / Peak ShapeStructural Implication
N=O Stretch 1550–1625 & 1400–1500Medium to StrongConfirms nitrosophenol coordination
C=O Stretch ~1635StrongIndicates quinone-monoxime tautomer presence
C–O Stretch ~1116MediumPhenolic oxygen bound to metal
C–H Stretch ~2817MediumAromatic ring integrity

Table 2: ¹H NMR Chemical Shifts for Displaced 2-Chloro-4-nitrosophenol (in CDCl₃) 3

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J)
O–H (Phenolic) 9.77Singlet (s)N/A
Aryl–H (ortho to NO) 8.33Doublet (d)J = 2.7 Hz
Aryl–H (meta to NO) 8.15Multiplet (m)N/A

Conclusion

Confirming the structure of 2-chloro-4-nitrosophenol metal complexes requires navigating tautomeric ambiguity and paramagnetic interference. By strictly controlling the crystallization environment (utilizing coordinating solvents like ethanol) and employing a self-validating analytical loop—where FT-IR and XRD define the macroscopic coordination sphere, and ligand-displacement NMR verifies the microscopic integrity of the organic framework—researchers can achieve unequivocal structural elucidation.

Sources

Foundational

Isomeric Purity of 2-Chloro-4-nitrosophenol: Tautomeric Dynamics, E/Z Stereoisomerism, and Analytical Workflows

Executive Summary Determining the isomeric purity of nitrosophenols is a complex analytical challenge that defies standard small-molecule workflows. 2-Chloro-4-nitrosophenol (CAS: 15516-57-1)[1] does not exist as a singl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Determining the isomeric purity of nitrosophenols is a complex analytical challenge that defies standard small-molecule workflows. 2-Chloro-4-nitrosophenol (CAS: 15516-57-1)[1] does not exist as a single, static entity in solution. Instead, it participates in a highly dynamic thermodynamic equilibrium, interconverting between its benzenoid nitrosophenol form and its quinonoid oxime form. For researchers and drug development professionals, defining the "purity" of this compound requires quantifying not only the absence of synthetic impurities (e.g., positional isomers) but also accurately measuring the intrinsic E/Z stereoisomeric ratio of its tautomeric states. This whitepaper details the mechanistic causality behind these isomerizations and provides field-proven, self-validating analytical protocols for accurate characterization.

Molecular Dynamics: Tautomerism and Stereoisomerism

The structural identity of 2-chloro-4-nitrosophenol is governed by two simultaneous phenomena:

  • Nitrosophenol-Quinone Oxime Tautomerism: The molecule undergoes rapid proton transfer, existing in equilibrium with 2-chloro-1,4-benzoquinone monoxime.

  • C=N Stereoisomerism: The formation of the quinone oxime introduces a rigid carbon-nitrogen double bond. Unlike ortho-benzoquinone oximes, where intramolecular hydrogen bonding locks the molecule into a single diastereomer, para-benzoquinone oximes exhibit distinct E and Z populations[2].

In weakly interacting solvents, the E and Z isomers of 2-chloro-1,4-benzoquinone monoxime naturally equilibrate to an approximate 4:3 ratio[2].

Equilibrium Nitroso 2-Chloro-4-nitrosophenol (Benzenoid Form) OximeE 2-Chloro-1,4-benzoquinone monoxime (E-isomer) Nitroso->OximeE Tautomerization (Proton Transfer) OximeZ 2-Chloro-1,4-benzoquinone monoxime (Z-isomer) Nitroso->OximeZ Tautomerization OximeE->OximeZ C=N Bond Isomerization

Fig 1. Tautomeric and E/Z stereoisomeric equilibrium of 2-Chloro-4-nitrosophenol.

Mechanistic Causality: What Drives the Isomeric Ratio?

The specific E/Z ratio observed during analysis is not arbitrary; it is strictly governed by the localized steric and electronic environment:

  • Steric Strain Relief: The thermodynamic preference for specific isomers is primarily driven by the relief of steric strain between the oxime hydroxyl oxygen and the adjacent ring protons, or the bulky chlorine atom at the C2 position[3].

  • Solvent-Induced Hydrogen Bonding: The stability of the E and Z isomers shifts dramatically depending on the solvent matrix. Solvents capable of strong intermolecular hydrogen bonding (e.g., DMSO) can artificially stabilize one isomer over the other, overriding the molecule's intrinsic non-polar solution preferences[4].

Analytical Workflows for Determining Isomeric Purity

Standard chromatographic purity assays often fail for nitrosophenols because tautomeric interconversion occurs on a timescale similar to the analytical separation, leading to peak broadening or coalescence. To achieve a self-validating system, orthogonal techniques (NMR and pH-controlled HPLC) must be employed.

Workflow Start Sample Dissolution NMR_Path 1H/13C NMR Spectroscopy (Non-destructive) Start->NMR_Path HPLC_Path Reversed-Phase HPLC (pH-controlled) Start->HPLC_Path Solvent Solvent Selection (CDCl3 vs DMSO-d6) NMR_Path->Solvent Buffer Mobile Phase Optimization (Buffer pH > 6.8) HPLC_Path->Buffer Quant Integration of E/Z Signals & Purity Calculation Solvent->Quant Buffer->Quant

Fig 2. Analytical workflow for quantifying the isomeric purity of nitrosophenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR is the gold standard for quantifying the E/Z ratio because it captures the equilibrium state without physically separating the molecules, preventing Le Chatelier shifts during analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3). Causality: CDCl3 is selected specifically because it minimizes intermolecular hydrogen bonding, allowing the observation of the intrinsic steric-driven E/Z ratio[4].

  • Acquisition: Acquire a standard 1H NMR spectrum at 298 K (400 MHz or higher).

  • Signal Identification: Locate the highly deshielded oxime O-H proton (typically around δ 9.77 ppm) and the distinct aromatic protons[2].

  • Integration: The E and Z isomers display distinct sets of resonances due to the asymmetric shielding caused by the oxime hydroxyl group. Integrate the distinct aromatic signals (e.g., the doublets at δ 8.33 and δ 8.15) to calculate the exact E:Z ratio[2].

  • Self-Validation: Perform a 2D NOESY experiment. Through-space coupling between the oxime proton and the adjacent ring protons will unambiguously assign the E and Z geometries, validating the 1D integration.

pH-Controlled Reversed-Phase HPLC Protocol

To physically separate the isomers for purity profiling (e.g., detecting synthesis impurities vs. natural isomers), the tautomeric exchange must be chemically "frozen" or manipulated via mobile phase pH.

Step-by-Step Methodology:

  • Column Selection: Use a highly endcapped C18 column to prevent secondary interactions between the oxime hydroxyl and residual silanols.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): 10 mM Ammonium bicarbonate buffer. Adjust the pH to > 6.8. Causality: At higher pH, the tautomeric equilibrium is manipulated (often ionizing the compound to its phenolate/oximate form), which slows the interconversion rate and resolves the tautomers/isomers into distinct, sharp peaks[4].

    • Organic Phase (B): HPLC-grade Acetonitrile.

  • Gradient Elution: Run a gradient from 10% B to 60% B over 20 minutes to elute the polar oxime isomers effectively.

  • Detection: Monitor UV absorbance at an isosbestic point (e.g., 320 nm) to ensure equal response factors for both the E and Z isomers.

Quantitative Data Presentation

Table 1: Representative 1H NMR Data for 2-Chloro-1,4-benzoquinone monoxime (CDCl3, 400 MHz)

Isomer / TautomerChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
E/Z Mixture9.77Singlet1HOxime O-H
Major Isomer (E)8.33Doublet (J = 2.7 Hz)1HAryl-H (C3)
Minor Isomer (Z)8.15Doublet (J = 2.7 Hz)1HAryl-H (C3)

(Note: The natural thermodynamic ratio is calculated as 4:3 based on the relative integration of these distinct Aryl-H signals[2]. Deviations from this ratio in CDCl3 indicate the presence of structurally locked impurities).

Table 2: Optimized HPLC Parameters for Isomeric Separation

ParameterSpecificationRationale
ColumnC18, 250 x 4.6 mm, 5 µmProvides sufficient theoretical plates for closely eluting stereoisomers.
Mobile Phase A10 mM NH4HCO3 (pH 7.0)pH > 6.8 suppresses rapid tautomeric exchange, sharpening peaks[4].
Mobile Phase BAcetonitrileProtic solvents like MeOH can induce H-bonding shifts; MeCN is preferred.
Flow Rate1.0 mL/minStandard flow for optimal van Deemter efficiency.
UV Detection320 nmCaptures the conjugated quinonoid system uniformly.

Conclusion

Evaluating the isomeric purity of 2-chloro-4-nitrosophenol requires a paradigm shift from standard small-molecule analysis. Because the molecule exists as a dynamic mixture of E and Z quinone oxime isomers, "purity" must be defined not merely by the absence of a secondary peak, but by the precise quantification of the thermodynamic E/Z ratio. By coupling non-destructive, solvent-controlled NMR with pH-optimized HPLC, researchers can establish a highly trustworthy, self-validating analytical framework.

References

  • Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles. National Center for Biotechnology Information (PMC).2[2]

  • 2-CHLORO-4-NITROSOPHENOL, MOIST AldrichCPR. Sigma-Aldrich.1[1]

  • Nitroso-naphthol quinone-monooxime tautomeric equilibrium revisited: Evidence for oximo group isomerization. ResearchGate.4[4]

  • Origin of Apparent Stereoelectronic Effects in Structure and Reactivity of Benzoquinone Monooximes. ACS Publications.3[3]

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